Product packaging for N-Oxalylglycine(Cat. No.:CAS No. 148197-49-3)

N-Oxalylglycine

Cat. No.: B139260
CAS No.: 148197-49-3
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO5 B139260 N-Oxalylglycine CAS No. 148197-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Oxalylglycine: An In-depth Technical Guide to its Role as an Inhibitor of α-Ketoglutarate Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a cell-permeable structural analog of α-ketoglutarate (α-KG) that acts as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases. These enzymes play crucial roles in various physiological and pathological processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis. By competing with the endogenous substrate α-KG, NOG effectively modulates the activity of these enzymes, making it an invaluable tool for studying their biological functions and a potential therapeutic agent for various diseases, including cancer and ischemic disorders. This technical guide provides a comprehensive overview of NOG, its mechanism of action, its inhibitory profile against key α-KG-dependent enzymes, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Introduction to this compound and α-Ketoglutarate-Dependent Dioxygenases

α-Ketoglutarate-dependent dioxygenases are a large superfamily of non-heme iron-containing enzymes that utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions. These enzymes are involved in diverse cellular processes, including:

  • Hypoxia-Inducible Factor (HIF) Regulation: Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are critical regulators of the HIF-1α transcription factor, a master regulator of the cellular response to low oxygen levels (hypoxia).

  • Epigenetic Modification: Jumonji C (JmjC) domain-containing histone demethylases and Ten-Eleven Translocation (TET) DNA hydroxylases modify histones and DNA, thereby regulating gene expression.

  • Collagen Biosynthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification and stabilization of collagen.

This compound, with the chemical formula HO₂CC(O)NHCH₂CO₂H, is a synthetic molecule that mimics the structure of α-KG[1]. Its structural similarity allows it to bind to the active site of α-KG-dependent enzymes, but it cannot be utilized in the catalytic reaction, leading to competitive inhibition[2][3]. The cell-permeable nature of NOG and its prodrugs, such as dimethyloxalylglycine (DMOG), makes it a widely used tool for in vitro and in vivo studies.

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the α-KG binding site within the catalytic domain of the dioxygenase enzymes. The catalytic cycle of these enzymes involves the binding of Fe(II), α-KG, and the primary substrate. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-KG to succinate and CO₂, and the hydroxylation of the substrate. NOG, being structurally similar to α-KG, occupies the active site and prevents the binding of the natural co-substrate, thereby halting the catalytic cycle.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound Enzyme_FeII Enzyme-Fe(II) E_Fe_aKG Enzyme-Fe(II)-αKG Enzyme_FeII->E_Fe_aKG + α-KG E_Fe_aKG_Sub Enzyme-Fe(II)-αKG-Substrate E_Fe_aKG->E_Fe_aKG_Sub + Substrate E_Fe_aKG_Sub_O2 Enzyme-Fe(II)-αKG-Substrate-O2 E_Fe_aKG_Sub->E_Fe_aKG_Sub_O2 + O2 FeIV_O Fe(IV)=O Intermediate E_Fe_aKG_Sub_O2->FeIV_O Decarboxylation Products Hydroxylated Substrate + Succinate + CO2 FeIV_O->Products Hydroxylation Products->Enzyme_FeII Product Release Enzyme_FeII_Inhib Enzyme-Fe(II) E_Fe_NOG Enzyme-Fe(II)-NOG Enzyme_FeII_Inhib->E_Fe_NOG + NOG E_Fe_NOG->E_Fe_NOG

Mechanism of NOG Inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency of NOG varies among different α-ketoglutarate-dependent enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

Enzyme FamilyEnzymeSubstrateIC50 (µM)Reference
HIF Prolyl Hydroxylases PHD1HIF-1α peptide2.1[4][5][6][7]
PHD2HIF-1α peptide5.6[4][5][6][7]
JmjC Histone Demethylases JMJD2AH3K9me3/H3K36me3250[4][5][6][7]
JMJD2CH3K9me3/H3K36me3500[4][5][6][7]
JMJD2EH3K9me3/H3K36me324[4][5][6][7]

Key Signaling Pathways Modulated by this compound

HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. NOG inhibits PHDs, preventing HIF-1α hydroxylation and subsequent degradation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF-1α Signaling Pathway Modulation by NOG.
JmjC Histone Demethylase Signaling

JmjC domain-containing histone demethylases remove methyl groups from lysine residues on histone tails, a key process in epigenetic regulation. These enzymes require α-KG as a cofactor. NOG competitively inhibits JmjC demethylases, leading to an increase in histone methylation at specific lysine residues. This alteration in the histone code can lead to changes in chromatin structure and gene expression.

Histone_Demethylation cluster_demethylation Histone Demethylation cluster_inhibition Inhibition by NOG Histone_Me Methylated Histone (e.g., H3K9me3) Histone_demethylated Demethylated Histone Histone_Me->Histone_demethylated JMJD JmjC Demethylase aKG_Fe α-KG + Fe(II) + O2 Succinate_CO2 Succinate + CO2 aKG_Fe->Succinate_CO2 Histone_Me_inhib Methylated Histone No_demethylation Demethylation Blocked Histone_Me_inhib->No_demethylation JMJD_inhib JmjC Demethylase NOG_inhib NOG NOG_inhib->JMJD_inhib Inhibits

Inhibition of JmjC Histone Demethylases by NOG.

Experimental Protocols

General Experimental Workflow for an In Vitro Enzyme Inhibition Assay

The following workflow outlines the general steps for assessing the inhibitory effect of NOG on an α-ketoglutarate-dependent enzyme in vitro.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - α-KG - NOG (serial dilutions) - Assay Buffer Preincubation Pre-incubate Enzyme with NOG Reagents->Preincubation Initiation Initiate reaction by adding α-KG and Substrate Preincubation->Initiation Incubation Incubate at optimal temperature Initiation->Incubation Termination Stop reaction Incubation->Termination Detection Measure product formation or substrate consumption (e.g., spectrophotometry, fluorescence, LC-MS) Termination->Detection Analysis Calculate % inhibition Detection->Analysis IC50 Determine IC50 value Analysis->IC50

General Workflow for NOG Inhibition Assay.
Detailed Methodology: In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol describes a method to determine the IC50 of NOG for PHD2 using a synthetic HIF-1α peptide.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide (e.g., residues 556-575)

  • This compound (NOG)

  • α-Ketoglutarate (α-KG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • HEPES buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Streptavidin-coated microplate

  • Anti-hydroxy-HIF-1α antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10x assay buffer: 500 mM HEPES, pH 7.5.

    • Prepare fresh 100x stocks of cofactors: 10 mM FeSO₄, 100 mM Ascorbic acid.

    • Prepare a 10x stock of α-KG (e.g., 500 µM).

    • Prepare a stock solution of NOG in DMSO (e.g., 10 mM) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare the PHD2 enzyme solution in assay buffer containing 0.1% BSA.

    • Prepare the biotinylated HIF-1α peptide solution in assay buffer.

  • Assay Protocol:

    • Coat a streptavidin plate with the biotinylated HIF-1α peptide (e.g., 100 ng/well) and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • In each well, add 50 µL of the reaction mixture containing:

      • 1x Assay buffer

      • 1x Cofactors (100 µM FeSO₄, 1 mM Ascorbic acid)

      • PHD2 enzyme (e.g., 50 ng)

      • Varying concentrations of NOG or vehicle (DMSO) for control.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of 1x α-KG solution (final concentration, e.g., 50 µM).

    • Incubate the plate for 1-2 hours at 37°C.

    • Stop the reaction by washing the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of diluted anti-hydroxy-HIF-1α antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Methodology: In Vitro JmjC Histone Demethylase (JMJD2A) Inhibition Assay

This protocol describes a method to determine the IC50 of NOG for JMJD2A using a methylated histone H3 peptide.

Materials:

  • Recombinant human JMJD2A enzyme

  • Biotinylated H3K9me3 peptide

  • This compound (NOG)

  • α-Ketoglutarate (α-KG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • HEPES buffer (pH 7.5)

  • Streptavidin-coated microplate

  • Anti-H3K9me2 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Similar to the PHD2 assay, prepare assay buffer, cofactor stocks, α-KG stock, and serial dilutions of NOG.

    • Prepare the JMJD2A enzyme solution and the biotinylated H3K9me3 peptide solution in assay buffer.

  • Assay Protocol:

    • In a microplate well, combine:

      • 1x Assay buffer

      • 1x Cofactors (100 µM FeSO₄, 1 mM Ascorbic acid)

      • JMJD2A enzyme (e.g., 100 ng)

      • Biotinylated H3K9me3 peptide (e.g., 1 µM)

      • Varying concentrations of NOG or vehicle (DMSO).

    • Initiate the reaction by adding 1x α-KG (final concentration, e.g., 50 µM).

    • Incubate for 1-3 hours at 37°C.

  • Detection (ELISA-based):

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated peptide.

    • Wash the plate three times.

    • Add diluted anti-H3K9me2 antibody and incubate for 1 hour.

    • Wash the plate three times.

    • Add diluted HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times.

    • Add TMB substrate and stop the reaction.

    • Read absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the PHD2 assay.

Applications in Research and Drug Development

This compound and its derivatives are widely utilized in various research and drug development contexts:

  • Probing the Role of α-KG-Dependent Enzymes: NOG serves as a fundamental tool to elucidate the biological functions of specific dioxygenases in cell culture and animal models. By inhibiting these enzymes, researchers can study the downstream consequences on signaling pathways, gene expression, and cellular phenotypes.

  • Cancer Research: The HIF pathway and epigenetic modifications are often dysregulated in cancer. NOG and more specific inhibitors of PHDs and JmjC demethylases are being investigated as potential anti-cancer therapeutics.

  • Ischemia and Reperfusion Injury: By stabilizing HIF-1α, NOG can induce a protective pseudo-hypoxic response, which has shown therapeutic potential in models of ischemic stroke, myocardial infarction, and other ischemic conditions.

  • Anemia of Chronic Kidney Disease: Inhibitors of PHDs have been developed and approved for the treatment of anemia associated with chronic kidney disease by promoting endogenous erythropoietin production through HIF stabilization.

  • Fibrosis: Collagen prolyl and lysyl hydroxylases are α-KG-dependent enzymes. NOG and its analogs are being explored for their potential to inhibit fibrosis by reducing collagen deposition.

Conclusion

This compound is a potent and versatile inhibitor of α-ketoglutarate-dependent dioxygenases. Its ability to competitively block the α-KG binding site has made it an indispensable tool for dissecting the complex roles of these enzymes in health and disease. The quantitative data on its inhibitory activity, coupled with detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to utilize NOG effectively in their studies. As our understanding of the intricate network of α-KG-dependent enzymatic pathways continues to grow, the importance of chemical probes like this compound in advancing biomedical research and developing novel therapeutics will undoubtedly increase.

References

The Role of N-Oxalylglycine in Studying the Hypoxic Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cellular response to low oxygen tension, or hypoxia, is a critical process in both normal physiology and a range of pathological conditions, including cancer, ischemia, and chronic inflammation. A master regulator of this response is the transcription factor Hypoxia-Inducible Factor (HIF). The stability and activity of the HIF-α subunit are tightly controlled by a class of 2-oxoglutarate (2-OG) dependent dioxygenases, primarily the prolyl hydroxylase domain (PHD) enzymes. N-Oxalylglycine (NOG), a structural analogue of 2-OG, and its cell-permeable derivative, dimethyloxalylglycine (DMOG), are potent inhibitors of these enzymes. By preventing the degradation of HIF-α, NOG and DMOG serve as invaluable chemical tools to mimic a hypoxic state under normoxic conditions, enabling detailed investigation of the hypoxic signaling pathway and the identification of potential therapeutic targets. This technical guide provides a comprehensive overview of the use of this compound and its derivatives in hypoxia research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Introduction: The Hypoxic Response and HIF Signaling

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α by PHD enzymes.[1] This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. Another level of regulation is mediated by Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators.[2]

In hypoxic conditions, the activity of PHD and FIH enzymes is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, its translocation to the nucleus, and dimerization with the constitutively expressed HIF-1β subunit.[1] The active HIF-1 heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.[2][3]

This compound: A Hypoxia Mimetic

This compound (NOG) is a synthetic compound that acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including PHDs and FIH.[4][5] Its structure is isosteric to the co-substrate 2-oxoglutarate, allowing it to bind to the active site of these enzymes without facilitating the hydroxylation reaction.[4] This inhibition effectively mimics the effects of hypoxia by preventing the degradation of HIF-1α under normoxic conditions. Due to its limited cell permeability, the esterified prodrug, dimethyloxalylglycine (DMOG), is more commonly used in cell-based assays and in vivo studies.[5] Once inside the cell, DMOG is rapidly hydrolyzed to the active inhibitor, NOG.[5]

Mechanism of Action of this compound

The mechanism by which NOG and DMOG stabilize HIF-1α is a direct consequence of their inhibitory effect on PHD enzymes. By competitively binding to the 2-OG binding site, they prevent the hydroxylation of proline residues on HIF-1α, thereby inhibiting its VHL-mediated ubiquitination and degradation.

NOG_Mechanism cluster_normoxia Normoxia (High O2) cluster_nog Normoxia + NOG/DMOG HIF-1α_normoxia HIF-1α PHD PHD (Active) HIF-1α_normoxia->PHD Prolyl Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_nog HIF-1α PHD_inhibited PHD (Inhibited) HIF-1α_nog->PHD_inhibited Stabilization Stabilization & Nuclear Translocation HIF-1α_nog->Stabilization NOG This compound (or DMOG) NOG->PHD_inhibited Inhibition

Figure 1: Mechanism of this compound (NOG) in HIF-1α stabilization.

Quantitative Data on this compound and DMOG

The following tables summarize key quantitative data regarding the inhibitory activity and experimental usage of NOG and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (μM)Reference
PHD12.1[6]
PHD25.6 - 12.3[2][6]
FIH0.36[2]
JMJD2A250[7][8]
JMJD2C500[7][8]
JMJD2E24[7][8]
Table 2: Experimental Concentrations of DMOG in Cell Culture
Cell LineConcentrationTreatment TimeObserved EffectReference
PC120.1 mM24 - 96 hoursHIF-1α stabilization[4]
Human Tendon Stem Cells0.01 - 1 mM96 hoursDose-dependent HIF-1α stabilization[9]
Uveal Melanoma CellsNot SpecifiedNot SpecifiedIncreased VEGF and ANGPTL4 expression[2]
HCT116, PC12Not SpecifiedNot SpecifiedInhibition of O2 consumption[10]
NR83831 mM8 hoursUpregulation of HIF-1α protein[11]
Mouse Embryonic FibroblastsNot SpecifiedNot SpecifiedIncreased HIF-1α protein levels[12]
Table 3: In Vivo Administration of DMOG
Animal ModelDosageRouteObserved EffectReference
Rat (Cerebral Ischemia)40 mg/kg, 200 mg/kgNot SpecifiedDose-dependent increase in HIF-1α[13]
Mouse (Hindlimb Ischemia)Not SpecifiedNot SpecifiedIncreased HIF-1α protein in ischemic muscle[7]
Mouse (Total Body Irradiation)Not SpecifiedNot SpecifiedRadioprotection[14]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NOG or DMOG to study the hypoxic response.

Cell Culture and Treatment
  • Cell Seeding: Plate cells of interest at a desired density in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • DMOG Preparation: Prepare a stock solution of DMOG (e.g., 100 mM in sterile water or DMSO). Solutions should be freshly prepared.[8]

  • Treatment: On the day of the experiment, dilute the DMOG stock solution to the desired final concentration (typically ranging from 0.1 mM to 1 mM) in fresh cell culture medium.[4][9][11]

  • Incubation: Remove the old medium from the cells and replace it with the DMOG-containing medium. Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.[9][11]

Western Blot for HIF-1α Stabilization

Proper sample preparation is critical for the detection of the labile HIF-1α protein.[15][16]

  • Cell Lysis:

    • After treatment, quickly wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold RIPA buffer or Laemmli sample buffer supplemented with a protease inhibitor cocktail.[15] To further stabilize HIF-1α, the lysis buffer can be supplemented with CoCl₂.[17]

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5%).[15]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Quantitative Real-Time PCR (qPCR) for HIF-1 Target Genes (e.g., VEGFA)
  • RNA Extraction: Following cell treatment with DMOG, extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for the target gene (e.g., VEGFA) and a housekeeping gene (e.g., β-actin).[2]

    • Example VEGFA primers: Forward - GGGCAGAATCATCACGAAGT, Reverse - TGGTGATGTTGGACTCCTCA.[2]

  • Data Analysis: Perform the qPCR reaction in a real-time PCR detection system. Analyze the data using the comparative C(T) method (ΔΔCT) to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizing Experimental Workflows and Signaling Pathways

HIF-1α Signaling Pathway

HIF1a_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2, 2-OG HIF-1α_n HIF-1α HIF-1α->HIF-1α_n Translocation HIF-1β HIF-1β HIF-1β_n HIF-1β HIF-1β->HIF-1β_n Translocation VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation NOG This compound NOG->PHD Hypoxia Hypoxia (Low O2) Hypoxia->PHD HIF-1 HIF-1 Complex HIF-1α_n->HIF-1 HIF-1β_n->HIF-1 HRE HRE HIF-1->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGFA) HRE->Target_Genes Activation

Figure 2: The HIF-1α signaling pathway and points of inhibition.

Experimental Workflow for Studying Hypoxic Response with DMOG

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture Treatment Treatment with DMOG (e.g., 0.1 - 1 mM) Start->Treatment Incubation Incubation (e.g., 4 - 24 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis (with Protease Inhibitors) Harvest->Lysis Western_Blot Western Blot (HIF-1α, Target Proteins) Lysis->Western_Blot qPCR qPCR (Target Gene mRNA) Lysis->qPCR Functional_Assay Functional Assays (e.g., Angiogenesis, Metabolism) Lysis->Functional_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Functional_Assay->Data_Analysis End Conclusion Data_Analysis->End

Figure 3: A typical experimental workflow for studying the hypoxic response using DMOG.

Conclusion

This compound and its cell-permeable analog, dimethyloxalylglycine, are indispensable tools for researchers studying the hypoxic response. By effectively inhibiting prolyl hydroxylase domain enzymes, these compounds stabilize HIF-1α under normoxic conditions, providing a controlled and reproducible method to investigate the complex signaling cascades and downstream cellular effects of hypoxia. The data and protocols presented in this guide offer a solid foundation for the design and execution of experiments aimed at unraveling the intricacies of the hypoxic response and exploring its therapeutic potential in various diseases. As our understanding of the central role of hypoxia in pathophysiology continues to grow, the utility of this compound and its derivatives in both basic research and drug discovery will undoubtedly expand.

References

N-Oxalylglycine's Effect on Histone Demethylases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Oxalylglycine (NOG) as an inhibitor of histone demethylases. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize NOG as a research tool. This document details its mechanism of action, inhibitory activity, and impact on cellular signaling pathways, supplemented with experimental protocols and data presented in a structured format.

Introduction to this compound (NOG)

This compound (NOG), a cell-permeable small molecule, functions as a broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[1] Its structural similarity to the endogenous cofactor 2-OG allows it to competitively inhibit a range of enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[2] These enzymes play a critical role in epigenetic regulation by removing methyl marks from histone tails, thereby influencing chromatin structure and gene expression. The ability of NOG to modulate these processes has made it a valuable tool in epigenetic research and a lead compound for the development of more specific inhibitors.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate binding to the active site of Fe(II)/2-OG-dependent dioxygenases, which includes the JmjC family of histone demethylases. The demethylation reaction catalyzed by these enzymes involves the oxidative removal of a methyl group from a lysine residue on a histone tail. This process requires the presence of Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate. NOG, by mimicking 2-oxoglutarate, binds to the active site of the enzyme, preventing the binding of the natural co-substrate and thereby halting the demethylation process.

NOG_Mechanism_of_Action cluster_Enzyme JmjC Histone Demethylase Enzyme_Active_Site Active Site (Fe(II) dependent) Demethylated_Histone Demethylated Histone (Product) Enzyme_Active_Site->Demethylated_Histone Catalyzes Demethylation Inactive_Enzyme Inactive Enzyme Complex Enzyme_Active_Site->Inactive_Enzyme Inhibition 2OG 2-Oxoglutarate (Co-substrate) 2OG->Enzyme_Active_Site Binds NOG This compound (Inhibitor) NOG->Enzyme_Active_Site Competitively Binds Methylated_Histone Methylated Histone (Substrate) Methylated_Histone->Enzyme_Active_Site Binds

Figure 1: Mechanism of this compound (NOG) Inhibition.

Quantitative Inhibition Data

This compound exhibits inhibitory activity against a range of JmjC domain-containing histone demethylases. However, it is important to note that NOG is not entirely specific and also inhibits other 2-OG dependent dioxygenases, such as prolyl hydroxylases (PHDs). The following tables summarize the available quantitative data on NOG's inhibitory potency.

Target EnzymeIC50 (µM)Reference(s)
JMJD2A250[1][3]
JMJD2C500[1][3]
JMJD2DInhibited[3][4]
JMJD2E24[1][5]
PHD12.1[1][3]
PHD25.6[1][3]

Table 1: IC50 Values of this compound against Histone Demethylases and Prolyl Hydroxylases.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on histone demethylase activity.

In Vitro Histone Demethylase Activity Assay (MALDI-TOF Mass Spectrometry)

This assay directly measures the demethylation of a histone peptide substrate by a purified JmjC histone demethylase in the presence or absence of NOG.

Materials:

  • Purified recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C, or JMJD2E)

  • Methylated histone peptide substrate (e.g., H3K9me3 peptide)

  • This compound (NOG)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Prepare a stock solution of NOG in a suitable solvent (e.g., water or DMSO).

  • Set up the demethylation reaction in a microcentrifuge tube:

    • X µL Assay Buffer

    • Y µL Purified JmjC histone demethylase (final concentration typically in the nM range)

    • Z µL NOG or vehicle control (to achieve desired final concentrations)

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the methylated histone peptide substrate (final concentration typically 10-50 µM).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 0.1% trifluoroacetic acid (TFA).

  • Spot 1 µL of the reaction mixture onto a MALDI plate and let it air dry.

  • Add 1 µL of MALDI matrix solution onto the dried spot and let it crystallize.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.

  • Analyze the spectra to determine the relative abundance of the methylated and demethylated peptide substrates. The percentage of demethylation can be calculated and compared between the NOG-treated and control samples to determine the inhibitory effect.

Formaldehyde Dehydrogenase (FDH) Coupled Assay

This is a continuous, spectrophotometric assay that measures the production of formaldehyde, a byproduct of the histone demethylation reaction.

Materials:

  • Purified recombinant JmjC histone demethylase

  • Methylated histone peptide substrate

  • This compound (NOG)

  • FDH Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 1 mM NAD⁺

  • Formaldehyde Dehydrogenase (FDH)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of NOG.

  • In a 96-well plate, set up the reaction mixture:

    • X µL FDH Assay Buffer

    • Y µL Purified JmjC histone demethylase

    • Z µL NOG or vehicle control

    • A µL FDH

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the methylated histone peptide substrate.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read). The rate of NADH production is proportional to the rate of formaldehyde production and thus to the histone demethylase activity.

  • Calculate the initial reaction velocities and compare the rates in the presence and absence of NOG to determine the IC50 value.

Signaling Pathways and Cellular Effects

The inhibition of histone demethylases by this compound can have significant downstream effects on various cellular signaling pathways, primarily through the alteration of gene expression programs.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. Certain JmjC histone demethylases, such as those in the KDM4 family, have been shown to be positive regulators of the Wnt pathway. By removing repressive histone marks (e.g., H3K9me3) from the promoters of Wnt target genes, they facilitate their transcription. The cell-permeable prodrug of NOG, dimethyloxalylglycine (DMOG), has been shown to inhibit KDM4 activity and suppress oncogenic Wnt signaling in colorectal cancer.[5] This suggests that NOG can modulate the Wnt pathway by preventing the removal of repressive histone marks on Wnt target genes, leading to their transcriptional repression.

NOG_Wnt_Pathway NOG This compound KDM4 KDM4 Histone Demethylase NOG->KDM4 Inhibits Transcription_Repression Transcriptional Repression NOG->Transcription_Repression Leads to H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Removes Transcription_Activation Transcriptional Activation KDM4->Transcription_Activation Promotes Wnt_Target_Genes Wnt Target Genes H3K9me3->Wnt_Target_Genes Represses

Figure 2: NOG's Impact on the Wnt Signaling Pathway.

PI3K/Akt and NF-κB Signaling Pathways

While direct studies on NOG's effect on the PI3K/Akt and NF-κB pathways via histone demethylase inhibition are less established, the broader role of JmjC demethylases in these pathways is an active area of research. Histone methylation patterns are known to regulate the expression of key components of both the PI3K/Akt and NF-κB signaling cascades. Therefore, it is plausible that by altering the histone methylation landscape, NOG could indirectly modulate the activity of these pathways. Further research is needed to elucidate the specific JmjC demethylases involved and the precise molecular mechanisms.

Experimental Workflow for Cellular Studies

To investigate the cellular effects of this compound, a multi-step experimental workflow can be employed. This workflow allows for the comprehensive analysis of NOG's impact on histone methylation, gene expression, and cellular phenotype.

NOG_Cellular_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) NOG_Treatment 2. NOG Treatment (Dose-response and time-course) Cell_Culture->NOG_Treatment Histone_Extraction 3. Histone Extraction NOG_Treatment->Histone_Extraction RNA_Isolation 4b. RNA Isolation NOG_Treatment->RNA_Isolation ChIP 4c. Chromatin Immunoprecipitation (ChIP) NOG_Treatment->ChIP Phenotypic_Assay 4d. Phenotypic Assays (Proliferation, Apoptosis, etc.) NOG_Treatment->Phenotypic_Assay Western_Blot 4a. Western Blot (Global H3K9me3, etc.) Histone_Extraction->Western_Blot RT_qPCR 5a. RT-qPCR (Target Gene Expression) RNA_Isolation->RT_qPCR RNA_Seq 5b. RNA-Seq (Transcriptome Analysis) RNA_Isolation->RNA_Seq ChIP_qPCR 5c. ChIP-qPCR (Histone Marks at Specific Loci) ChIP->ChIP_qPCR

Figure 3: Experimental Workflow for Cellular Studies with NOG.

Conclusion

This compound is a valuable and widely used tool for studying the role of JmjC domain-containing histone demethylases in various biological processes. Its ability to competitively inhibit these enzymes by mimicking the endogenous cofactor 2-oxoglutarate provides a powerful means to investigate the consequences of altered histone methylation. While its broad specificity necessitates careful experimental design and interpretation of results, the information provided in this technical guide offers a solid foundation for researchers to effectively utilize NOG in their studies of epigenetics and drug discovery. The provided protocols and workflow diagrams serve as a practical starting point for investigating the multifaceted effects of this compound on histone demethylases and their downstream cellular functions.

References

Investigating gene regulation with N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Investigating Gene Regulation with N-Oxalylglycine

Introduction

This compound (NOG) is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate or 2OG), a key intermediate in the Krebs cycle.[1][2] As an analog, NOG functions as a competitive, broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases, a large family of enzymes involved in various critical cellular processes.[3][4] These enzymes play significant roles in hypoxic signaling and epigenetic regulation, making NOG an invaluable tool for researchers, scientists, and drug development professionals investigating the molecular mechanisms of gene expression.[4][5] Its cell-permeable prodrug, dimethyl-N-oxalylglycine (DMOG), is frequently used in cellular assays to achieve similar effects.[1][6] This guide provides a technical overview of NOG's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its applications in research.

Core Mechanism of Action

This compound exerts its influence on gene regulation primarily through the inhibition of two major classes of 2OG-dependent dioxygenases: Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone demethylases.

Stabilization of Hypoxia-Inducible Factor (HIF-1α)

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[1] This modification signals HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[1]

By inhibiting PHD enzymes, this compound mimics a hypoxic (low oxygen) state.[7] This inhibition prevents HIF-1α hydroxylation and subsequent degradation. As a result, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) to form an active transcription factor complex that binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][8]

hif_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Treatment hif1a_n HIF-1α hydroxylated_hif Hydroxylated HIF-1α hif1a_n->hydroxylated_hif Hydroxylation phd PHD Enzymes (Active) phd->hydroxylated_hif o2 O2, 2-OG o2->phd vhl VHL Complex hydroxylated_hif->vhl Binding proteasome Proteasomal Degradation vhl->proteasome Ubiquitination nog This compound phd_inhibited PHD Enzymes (Inhibited) nog->phd_inhibited Inhibition hif1a_h HIF-1α (Stable) nucleus Nucleus hif1a_h->nucleus Translocation hif_complex HIF-1α/HIF-1β Complex hif1b HIF-1β (ARNT) hif1b->hif_complex hre HRE hif_complex->hre Binding gene_transcription Target Gene Transcription hre->gene_transcription Activation

Caption: HIF-1α signaling pathway under normoxia versus hypoxia/NOG treatment.
Modulation of Histone Methylation

The second major mechanism by which this compound affects gene regulation is through the inhibition of JmjC domain-containing histone demethylases (JHDMs or KDMs).[9][10] These enzymes are responsible for removing methyl groups from lysine residues on histone proteins, particularly histone H3.[10][11] Histone methylation is a key epigenetic mark that can either activate or repress gene transcription depending on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation).

By inhibiting JmjC demethylases, NOG prevents the removal of these methyl marks.[5] For example, inhibition of JMJD2 family members prevents the demethylation of H3K9 and H3K36.[11][12] This leads to the maintenance of a specific histone methylation pattern, which in turn alters chromatin structure and influences the accessibility of DNA to the transcriptional machinery, thereby regulating the expression of associated genes.[13]

histone_pathway cluster_demethylation Normal Histone Demethylation cluster_inhibition This compound Inhibition methylated_histone Methylated Histone (e.g., H3K9me3) demethylated_histone Demethylated Histone methylated_histone->demethylated_histone jmjc JmjC Demethylase (e.g., JMJD2A) jmjc->demethylated_histone Demethylation transcription_effect Altered Gene Transcription demethylated_histone->transcription_effect nog This compound jmjc_inhibited JmjC Demethylase (Inhibited) nog->jmjc_inhibited Inhibition methylated_histone_stable Methylated Histone (State Maintained) transcription_effect_stable Altered Gene Transcription methylated_histone_stable->transcription_effect_stable

Caption: Mechanism of this compound on histone demethylation.

Data Presentation: Inhibitory Activity of this compound

The potency of this compound varies across the family of 2-oxoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

Target Enzyme FamilySpecific EnzymeIC50 Value (μM)Primary Function
Prolyl Hydroxylases (PHDs) PHD12.1[9][11][14]HIF-1α hydroxylation
PHD25.6 - 12.3[3][9][11]HIF-1α hydroxylation
Factor Inhibiting HIF (FIH) FIH0.36[3]HIF-1α asparaginyl hydroxylation
Histone Demethylases (JmjC) JMJD2A250[9][11][14]H3K9/K36 demethylation
JMJD2C500[9][11][14]H3K9/K36 demethylation
JMJD2D-H3K9/K36 demethylation
JMJD2E24[11][12][14]H3K9/K36 demethylation
JMJD50.15[3]Histone demethylation
Other 2OG Dioxygenases Aspartate/asparagine-β-hydroxylase (AspH)11.1[3]Protein hydroxylation

Experimental Protocols

The following is a generalized protocol for using this compound or its prodrug, DMOG, to induce HIF-1α stabilization in a mammalian cell culture model. This is a foundational experiment for studying hypoxia-related gene regulation.

Protocol: Induction of HIF-1α Stabilization in Cell Culture

1. Materials and Reagents:

  • Mammalian cells of interest (e.g., HEK293T, HeLa, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NOG) or Dimethyl-N-oxalylglycine (DMOG)

  • Solvent (e.g., sterile water or PBS for NOG, DMSO for DMOG)[15]

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Equipment for protein analysis (SDS-PAGE, Western Blot)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • Appropriate secondary antibodies

2. Experimental Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells for 18-24 hours under standard conditions (37°C, 5% CO2).

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of NOG or DMOG. For DMOG, a 100 mM stock in DMSO is common. For NOG, a stock in sterile water or PBS can be prepared.[15]

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. A typical working concentration for DMOG is 1 mM.[1]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing NOG/DMOG or a vehicle control (e.g., medium with an equivalent concentration of DMSO).

    • Treat cells for a specified duration. A 4-8 hour incubation is typically sufficient to observe robust HIF-1α stabilization.[1]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Analyze protein expression by Western Blot. Separate equal amounts of protein using SDS-PAGE, transfer to a membrane, and probe with primary antibodies for HIF-1α and a loading control.

workflow start Seed Cells in Culture Plates incubate1 Incubate for 18-24 hours start->incubate1 prepare Prepare NOG/DMOG and Vehicle Control Solutions incubate1->prepare treat Treat Cells prepare->treat incubate2 Incubate for 4-8 hours treat->incubate2 wash Wash Cells with Ice-Cold PBS incubate2->wash lyse Lyse Cells and Collect Lysate wash->lyse quantify Quantify Protein Concentration lyse->quantify analyze Analyze HIF-1α Expression (e.g., Western Blot) quantify->analyze end Data Interpretation analyze->end

References

N-Oxalylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5262-39-5

N-Oxalylglycine (NOG) is a potent, cell-permeable inhibitor of α-ketoglutarate (2-oxoglutarate, 2-OG)-dependent dioxygenases.[1][2] As a structural analog of 2-OG, it competitively binds to the active site of these enzymes, thereby modulating a variety of critical cellular processes, including the hypoxic response, epigenetic regulation, and collagen synthesis. This technical guide provides an in-depth overview of this compound's chemical properties, biological activity, and experimental applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless solid with the molecular formula C₄H₅NO₅. It is structurally similar to α-ketoglutaric acid, which allows it to function as a competitive inhibitor for enzymes that utilize 2-OG as a cosubstrate.

PropertyValueReference(s)
CAS Number 5262-39-5[1]
Molecular Formula C₄H₅NO₅[1]
Molecular Weight 147.1 g/mol [1]
Appearance Colorless to white crystalline solid
pKa 2.827
Solubility - DMF: 5 mg/mL - DMSO: 10 mg/mL - Ethanol: 10 mg/mL - PBS (pH 7.2): 10 mg/mL[1]
Storage Temperature -20°C[1]

Biological Activity and Mechanism of Action

This compound's primary biological function is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This broad family of enzymes includes, but is not limited to, prolyl hydroxylase domain proteins (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] By mimicking the co-substrate 2-oxoglutarate, this compound binds to the Fe(II) active site of these enzymes, preventing their catalytic activity.

Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1α

Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation. This compound inhibits PHDs, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes. The cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is often used in cell-based assays to achieve this effect.

HIF_pathway cluster_normoxia Normoxia cluster_hypoxia_NOG Hypoxia / this compound HIF-1α_p HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α_p->HIF-1α-OH Hydroxylation PHDs PHDs PHDs->HIF-1α-OH 2-OG 2-OG 2-OG->PHDs O2 O₂ O2->PHDs Proteasome Proteasomal Degradation HIF-1α-OH->Proteasome Ubiquitination VHL VHL VHL->Proteasome Ub Ubiquitin Ub->Proteasome HIF-1α_s HIF-1α HIF-1α_stable Stable HIF-1α HIF-1α_s->HIF-1α_stable Stabilization PHDs_i PHDs PHDs_i->HIF-1α_stable NOG This compound NOG->PHDs_i Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization HIF-1β HIF-1β HIF-1β->HRE Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Transcription

Caption: HIF-1α Signaling Pathway Modulation by this compound.

Inhibition of JmjC Domain-Containing Histone Demethylases

This compound also inhibits various JmjC domain-containing histone demethylases, which are involved in epigenetic regulation by removing methyl marks from histone tails. This inhibition can lead to alterations in gene expression patterns.

Inhibitory Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against several key 2-oxoglutarate-dependent dioxygenases.

Target EnzymeIC₅₀ ValueReference(s)
PHD12.1 µM[1]
PHD25.6 µM[1]
JMJD2A250 µM[1]
JMJD2C500 µM[1]
JMJD2E24 µM[1]

Experimental Protocols

Synthesis of this compound

While detailed, citable synthesis protocols are proprietary or embedded in broader studies, a common synthetic route involves the reaction of glycine with an oxalylating agent, such as ethyl oxalyl chloride, followed by hydrolysis.

synthesis_workflow Glycine Glycine Reaction Acylation Reaction (in suitable solvent) Glycine->Reaction Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Reaction Intermediate Ethyl N-Oxalylglycinate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis NOG This compound Hydrolysis->NOG

Caption: Synthetic Pathway for this compound.

In Vitro PHD2 Inhibition Assay (Colorimetric)

This protocol is a representative example for determining the inhibitory activity of compounds like this compound against PHD2. It is based on the principle of detecting the consumption of the co-substrate, α-ketoglutarate.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeSO₄, 2 mM Ascorbate).

    • Prepare solutions of recombinant human PHD2 enzyme, a peptide substrate (e.g., a fragment of HIF-1α), and α-ketoglutarate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the PHD2 enzyme and the HIF-1α peptide substrate to each well.

    • Add the different concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding α-ketoglutarate to all wells.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the remaining α-ketoglutarate using a colorimetric detection reagent (e.g., 2,4-dinitrophenylhydrazine), which forms a colored product with α-keto acids.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the inhibition curve.

Experimental Workflow: Investigating HIF-1α Stabilization in Cell Culture

A common application of this compound's cell-permeable prodrug, DMOG, is to induce a hypoxic-like state in cultured cells to study the downstream effects of HIF-1α stabilization. A typical workflow is as follows:

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) DMOG_Treatment 2. Treatment - Control (Vehicle) - DMOG (e.g., 1 mM) Cell_Culture->DMOG_Treatment Incubation 3. Incubation (e.g., 4-24 hours) DMOG_Treatment->Incubation Cell_Lysis 4. Cell Lysis & Nuclear Extraction Incubation->Cell_Lysis Protein_Quant 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 7. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 8. Antibody Incubation - Primary Ab (anti-HIF-1α) - Secondary Ab (HRP-conjugated) Western_Blot->Antibody_Incubation Detection 9. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for HIF-1α Stabilization Analysis.

This workflow allows researchers to visualize the accumulation of HIF-1α in the nucleus following the inhibition of PHDs by DMOG, providing a robust method to study the activation of the HIF signaling pathway.

References

The Impact of N-Oxalylglycine on Prolyl Hydroxylase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. By mimicking the co-substrate 2-oxoglutarate (2-OG), NOG effectively blocks the hydroxylation of proline residues on various substrates, most notably the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This inhibition prevents the proteasomal degradation of HIF-1α, leading to its stabilization and the subsequent activation of downstream hypoxic response pathways. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative impact on prolyl hydroxylase activity, detailed experimental protocols for its study, and a visualization of the pertinent signaling pathways.

Introduction to Prolyl Hydroxylases and this compound

Prolyl hydroxylase domain (PHD) enzymes, also known as Egl-Nine Homologs (EGLNs), are a family of non-heme iron-containing dioxygenases that play a critical role as cellular oxygen sensors.[1][2] In the presence of sufficient oxygen, PHDs catalyze the hydroxylation of specific proline residues on their target proteins.[1] This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently tags the protein for degradation by the proteasome.[1][3]

The most well-characterized substrate of PHDs is the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF-1α).[1][2] Under normoxic conditions, PHD-mediated hydroxylation leads to the rapid degradation of HIF-1α.[1][4] However, under hypoxic conditions, the lack of molecular oxygen as a co-substrate limits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism.[1][4]

This compound (NOG) is a structural analog of the PHD co-substrate 2-oxoglutarate (2-OG).[5][6] This structural similarity allows NOG to act as a competitive inhibitor of PHDs, effectively blocking their catalytic activity even in the presence of oxygen.[5][7] The cell-permeable pro-drug form of NOG, Dimethyloxalylglycine (DMOG), is also widely used in cellular studies to achieve the same effect.[8][9]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of multiple PHD isoforms. The following table summarizes the key quantitative data regarding its inhibitory effects.

Enzyme/TargetInhibitorIC50 (μM)Ki (μM)Inhibition TypeReference(s)
Prolyl Hydroxylase Domain 1 (PHD1)This compound2.1-Competitive with 2-Oxoglutarate[10]
Prolyl Hydroxylase Domain 2 (PHD2)This compound5.6-Competitive with 2-Oxoglutarate[10]
Prolyl 4-Hydroxylase (general)This compound23 (in microsomes)0.5 - 8.0Competitive with 2-Oxoglutarate[5][10]
Prolyl 4-Hydroxylase (purified)Oxalylalanine-40Competitive with 2-Oxoglutarate[5]

Signaling Pathway: HIF-1α Regulation by Prolyl Hydroxylase and Inhibition by this compound

The canonical pathway for HIF-1α regulation is centered around its oxygen-dependent degradation mediated by prolyl hydroxylases. This compound intervenes in this pathway by competitively inhibiting PHD activity.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_inhibition Inhibition by this compound HIF1a_p HIF-1α (protein) PHD Prolyl Hydroxylase (PHD1, 2, 3) HIF1a_p->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Prolyl Hydroxylation O2 O2 O2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL E3 Ligase Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited Prolyl Hydroxylase (PHD1, 2, 3) NOG->PHD_inhibited Competitive Inhibition HIF1a_stable Stabilized HIF-1α PHD_inhibited->HIF1a_stable Inhibition of Hydroxylation HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_expression Target Gene Expression HRE->Gene_expression Transcription

Caption: HIF-1α signaling under normoxia and its modulation by this compound.

Experimental Protocols

In Vitro Prolyl Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the activity of purified prolyl hydroxylase domain enzymes.

Workflow Diagram:

In Vitro PHD Inhibition Assay Reagents Prepare Reagents: - PHD Enzyme - HIF-1α Peptide Substrate - Cofactors (FeSO4, Ascorbate) - 2-Oxoglutarate - this compound Reaction_Setup Set up reaction mixtures in a 96-well plate: - Buffer - PHD Enzyme - HIF-1α Peptide - Cofactors - Varying [NOG] Reagents->Reaction_Setup Initiation Initiate reaction by adding 2-Oxoglutarate Reaction_Setup->Initiation Incubation Incubate at 37°C for a defined time (e.g., 60 min) Initiation->Incubation Termination Terminate reaction (e.g., with EDTA) Incubation->Termination Detection Detect hydroxylation using a suitable method: - ELISA - HPLC-MS - Colorimetric Assay Termination->Detection Analysis Analyze data to determine IC50 or Ki values Detection->Analysis

Caption: Workflow for an in vitro prolyl hydroxylase inhibition assay.

Materials:

  • Purified recombinant human PHD enzyme (e.g., PHD2)

  • Biotinylated HIF-1α peptide substrate (e.g., corresponding to the oxygen-dependent degradation domain)

  • This compound (NOG)

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Detection reagents (e.g., anti-hydroxy-HIF-1α antibody, streptavidin-HRP, and substrate for ELISA; or appropriate standards and solvents for HPLC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NOG in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of PHD enzyme, HIF-1α peptide, 2-OG, FeSO₄, and ascorbate in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • PHD enzyme (final concentration, e.g., 10 nM)

      • Biotinylated HIF-1α peptide (final concentration, e.g., 150 nM)

      • FeSO₄ (final concentration, e.g., 10 µM)

      • Ascorbate (final concentration, e.g., 100 µM)

      • Serial dilutions of NOG (to determine IC50) or a fixed concentration (for single-point inhibition).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 2-OG to each well (final concentration, e.g., 2-10 µM).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a solution of EDTA (e.g., final concentration 30 mM).

  • Detection of Hydroxylation:

    • ELISA-based method:

      • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.

      • Wash the plate to remove unbound components.

      • Add a primary antibody specific for the hydroxylated proline residue of the HIF-1α peptide.

      • Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Wash and add the enzyme substrate.

      • Measure the absorbance or luminescence to quantify the extent of hydroxylation.

    • HPLC-MS method:

      • Analyze the reaction mixture by reverse-phase HPLC coupled to a mass spectrometer to separate and quantify the hydroxylated and non-hydroxylated peptide fragments.

    • Colorimetric Assay:

      • A colorimetric assay can be used to measure the consumption of 2-oxoglutarate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of NOG.

    • Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both NOG and 2-OG and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[5]

Cell-Based HIF-1α Stabilization Assay

This protocol describes a method to assess the ability of this compound (or its pro-drug DMOG) to stabilize HIF-1α in cultured cells.

Workflow Diagram:

HIF-1a Stabilization Assay Cell_Culture Culture cells (e.g., HEK293, HeLa) to ~80% confluency Treatment Treat cells with varying concentrations of DMOG or NOG for a specific duration (e.g., 4-8 hours) Cell_Culture->Treatment Lysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors Treatment->Lysis Protein_Quant Quantify total protein concentration (e.g., BCA assay) Lysis->Protein_Quant SDS_PAGE Separate protein lysates by SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Transfer proteins to a PVDF membrane and perform Western blotting SDS_PAGE->Western_Blot Detection_WB Probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin) Western_Blot->Detection_WB Visualization Visualize bands using a chemiluminescent substrate and imaging system Detection_WB->Visualization Analysis_WB Quantify band intensities to determine relative HIF-1α levels Visualization->Analysis_WB

Caption: Workflow for a cell-based HIF-1α stabilization assay using Western blotting.

Materials:

  • Human cell line (e.g., HEK293, HeLa, or a cancer cell line)

  • Cell culture medium and supplements

  • Dimethyloxalylglycine (DMOG) or this compound (NOG)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable culture dish and grow to approximately 80% confluency.

    • Treat the cells with various concentrations of DMOG (e.g., 100 µM - 1 mM) or NOG for a specified time (e.g., 4-8 hours). Include a vehicle-treated control (e.g., DMSO). A positive control for HIF-1α stabilization, such as treatment with cobalt chloride (CoCl₂) or desferrioxamine (DFO), can also be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities for HIF-1α and the loading control.

    • Normalize the HIF-1α band intensity to the corresponding loading control band intensity to determine the relative levels of HIF-1α stabilization.

Alternative Detection Method: Reporter Gene Assay

  • Transfect cells with a reporter plasmid containing a hypoxia response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treat the transfected cells with NOG or DMOG.

  • Measure the reporter gene activity (e.g., luciferase activity) to quantify the transcriptional activity of stabilized HIF-1.

Conclusion

This compound serves as a valuable research tool for elucidating the roles of prolyl hydroxylases and the HIF-1α pathway in various physiological and pathological processes. Its well-defined mechanism as a competitive inhibitor of 2-oxoglutarate allows for the targeted stabilization of HIF-1α, mimicking a hypoxic response under normoxic conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the impact of this compound on prolyl hydroxylase activity and its downstream cellular consequences. A thorough understanding of these methodologies is crucial for advancing our knowledge of oxygen sensing and for the development of novel therapeutics targeting the HIF pathway.

References

N-Oxalylglycine: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a naturally occurring small molecule that has garnered significant interest within the scientific community for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes are critical in a variety of biological processes, including hypoxic signaling and epigenetic regulation, making NOG a valuable tool for research and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound in natural sources, its known biological functions, and the methodologies employed for its identification.

Discovery and Natural Sources

This compound was first identified as a natural product in the leaves of rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea)[1][2]. Interestingly, studies have shown that NOG was not detected in Escherichia coli or human embryonic kidney cells (HEK 293T), suggesting a specific biosynthesis in certain plant species[1].

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifying the exact concentration of this compound in rhubarb and spinach leaves. While its presence has been confirmed, further studies are required to determine the precise amounts of this compound in these natural sources.

Table 1: Natural Sources of this compound and Data Availability

Natural SourcePlant PartQuantitative Data (e.g., mg/kg)
Rhubarb (Rheum rhabarbarum)LeavesNot available in cited literature
Spinach (Spinacia oleracea)LeavesNot available in cited literature

Experimental Protocols

While a detailed, step-by-step protocol for the extraction and quantification of this compound from plant material is not explicitly detailed in the available literature, a general workflow for the identification of natural products can be described. This process typically involves extraction, fractionation, and analysis.

General Experimental Workflow for Natural Product Discovery

G General Experimental Workflow for Natural Product Discovery cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Isolation cluster_3 Identification & Quantification plant_material Plant Material (e.g., Rhubarb/Spinach Leaves) grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration fractionation Chromatographic Fractionation (e.g., HPLC) filtration->fractionation lcms LC-MS Analysis fractionation->lcms nmr NMR Spectroscopy fractionation->nmr quantification Quantification lcms->quantification G Inhibitory Action of this compound on 2-Oxoglutarate Dependent Oxygenases cluster_downstream Downstream Cellular Processes NOG This compound (NOG) Two_OG_Oxygenases 2-Oxoglutarate (2OG) Dependent Oxygenases NOG->Two_OG_Oxygenases Hypoxic_Signaling Hypoxic Signaling (e.g., HIF-1α stabilization) Two_OG_Oxygenases->Hypoxic_Signaling Epigenetic_Regulation Epigenetic Regulation (e.g., Histone Demethylation) Two_OG_Oxygenases->Epigenetic_Regulation

References

Methodological & Application

Application Notes and Protocols for N-Oxalylglycine-Induced Hypoxia In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a critical physiological and pathological condition that plays a central role in processes such as angiogenesis, cancer progression, and ischemia. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs), which are 2-oxoglutarate (2-OG) and Fe(II) dependent oxygenases.

N-Oxalylglycine (NOG) is a structural analog of 2-oxoglutarate and acts as a competitive inhibitor of 2-OG-dependent dioxygenases, including PHDs. By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent activation of hypoxia-responsive genes. This makes this compound a valuable tool for inducing a hypoxic response in vitro under normoxic conditions, allowing for the study of hypoxia-regulated pathways without the need for specialized hypoxic incubators. A more cell-permeable version, Dimethyloxalylglycine (DMOG), is also commonly used for this purpose.

Mechanism of Action

This compound mimics the co-substrate 2-oxoglutarate, binding to the active site of PHDs and preventing the hydroxylation of HIF-1α. This inhibition leads to the stabilization and accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. Key target genes include those involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), glucose metabolism (e.g., Glucose Transporter 1, GLUT1), and cell survival.

N_Oxalylglycine_MoA cluster_normoxia Normoxia (High O2) cluster_hypoxia_mimic This compound Treatment (Normoxia) HIF-1α_normoxia HIF-1α Hydroxylation Hydroxylation HIF-1α_normoxia->Hydroxylation PHDs Prolyl Hydroxylases (PHD1, PHD2, PHD3) PHDs->Hydroxylation 2-OG 2-Oxoglutarate 2-OG->Hydroxylation O2 O2 O2->Hydroxylation VHL VHL E3 Ligase Hydroxylation->VHL OH-HIF-1α Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome NOG This compound PHDs_inhibited Prolyl Hydroxylases (Inhibited) NOG->PHDs_inhibited Inhibits HIF-1α_hypoxia HIF-1α HIF-1_Dimer HIF-1 Dimer HIF-1α_hypoxia->HIF-1_Dimer Stabilization HIF-1β HIF-1β HIF-1β->HIF-1_Dimer HRE Hypoxia Response Element (HRE) HIF-1_Dimer->HRE Nuclear Translocation Nucleus Nucleus Target_Genes Target Gene Expression (VEGF, GLUT1, etc.) HRE->Target_Genes Activates

Figure 1: Mechanism of this compound in stabilizing HIF-1α.

Quantitative Data

The following tables summarize key quantitative data for this compound and its effects on the hypoxia signaling pathway.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

Target EnzymeIC₅₀ (μM)Reference
PHD12.1
PHD25.6
JMJD2A250
JMJD2C500
JMJD2E24

Table 2: Effect of this compound on Hypoxia-Inducible Gene Expression in Normal Human Dermal Fibroblasts (NHDFs)

TreatmentConcentrationIncubation TimeVEGF mRNA Fold IncreaseGLUT1 mRNA Fold IncreasePHD2 mRNA Fold IncreaseReference
This compound10 µM6 hours~3-5~3-5~3-5
Hypoxia1% O₂6 hours~3-5~3-5~3-5

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile, deionized water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, deionized water or PBS to achieve the desired stock concentration. This compound is soluble in water at >10 mg/mL. For example, to prepare a 100 mM stock solution (MW: 147.1 g/mol ), dissolve 14.71 mg of this compound in 1 mL of sterile water.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Induction of Hypoxic Response in Cell Culture

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Control vehicle (sterile water or PBS)

Protocol:

  • Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare the treatment medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to achieve the desired final concentration. A common starting concentration is 10 µM, with a range of 1-100 µM being effective for inducing a hypoxic response. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a control medium by adding an equivalent volume of the vehicle (sterile water or PBS) to fresh, pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and replace it with the this compound-containing medium or the control medium.

  • Incubate the cells for the desired period. A time-course experiment is recommended to determine the optimal incubation time. Significant induction of hypoxia-responsive genes can be observed as early as 2-6 hours, with HIF-1α protein stabilization occurring earlier.

  • After incubation, proceed with downstream analysis, such as Western blotting for HIF-1α protein levels or qRT-PCR for the expression of target genes like VEGF and GLUT1.

Experimental_Workflow Start Start Cell_Culture 1. Plate and Culture Cells (e.g., to 70-80% confluency) Start->Cell_Culture Treatment 3. Treat Cells Cell_Culture->Treatment Prepare_NOG 2. Prepare this compound Working Solution in Media Prepare_NOG->Treatment Prepare_Control 2. Prepare Vehicle Control Medium Prepare_Control->Treatment Incubation 4. Incubate for a Defined Time Period (e.g., 2-24 hours) Treatment->Incubation Harvest 5. Harvest Cells Incubation->Harvest Protein_Analysis Protein Analysis (e.g., Western Blot for HIF-1α) Harvest->Protein_Analysis RNA_Analysis RNA Analysis (e.g., qRT-PCR for VEGF, GLUT1) Harvest->RNA_Analysis End End Protein_Analysis->End RNA_Analysis->End

Figure 2: General experimental workflow for inducing hypoxia with this compound.

Conclusion

This compound provides a reliable and convenient method for inducing a hypoxic response in vitro. By competitively inhibiting prolyl hydroxylases, it effectively stabilizes HIF-1α, leading to the activation of downstream target genes. This allows researchers to investigate the molecular consequences of hypoxia without the need for specialized equipment. The protocols and data presented here offer a starting point for utilizing this compound in your research to explore the critical role of the HIF-1 signaling pathway in health and disease.

Applications of N-Oxalylglycine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG), and its cell-permeable prodrug Dimethyloxalylglycine (DMOG), are powerful research tools in the field of cancer biology. As a structural analog of α-ketoglutarate, NOG competitively inhibits a class of enzymes known as α-ketoglutarate-dependent dioxygenases. This inhibitory action has profound implications for two critical areas of cancer research: the hypoxia signaling pathway and epigenetic regulation. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their cancer studies.

Application Notes

This compound's primary utility in cancer research stems from its ability to inhibit two main families of α-ketoglutarate-dependent dioxygenases:

  • Prolyl Hydroxylases (PHDs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1] This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions, effectively mimicking a hypoxic state.[2] This "pseudo-hypoxia" is a valuable tool for studying the role of the HIF-1α pathway in tumor progression, angiogenesis, metabolism, and resistance to therapy.[3][4]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs or JMJDs): NOG also inhibits various JMJD enzymes responsible for removing methyl groups from histones.[5][6] By altering the histone methylation landscape, NOG can influence gene expression patterns related to cancer development and progression. The inhibition of specific JMJDs, such as JMJD2C, has been shown to decrease cancer cell proliferation.[5]

The dual activity of this compound makes it a versatile molecule for investigating the interplay between hypoxia signaling and epigenetic modifications in cancer.

Specific Applications in Cancer Research:
  • Breast Cancer: Studies have shown that the cytotoxicity of DMOG in breast cancer cell lines can be dependent on the expression of the monocarboxylate transporter 2 (MCT2), which facilitates the uptake of a DMOG derivative.[7] Breast cancer cells with high MCT2 expression are more susceptible to DMOG-induced cell death due to the disruption of glutamine metabolism.[7]

  • Colon Cancer: In HCT116 colon cancer cells, DMOG has been shown to inhibit oxygen consumption, highlighting its direct impact on mitochondrial function.[4] This effect can make cancer cells more vulnerable to glycolysis inhibitors.[4]

  • General Cancer Metabolism: NOG and DMOG are used to study metabolic reprogramming in cancer cells. By stabilizing HIF-1α, these compounds can induce a shift towards glycolysis, a hallmark of many cancers.[3] Furthermore, NOG can directly impact glutamine metabolism, another critical pathway for cancer cell survival.[7]

Data Presentation

The inhibitory activity of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference(s)
Prolyl Hydroxylases (PHDs) PHD12.1[5][8]
PHD25.6[5][8]
Jumonji C (JmjC) Histone Demethylases JMJD2A250[5]
JMJD2C500[5]
JMJD2D-[8]
JMJD2E24[5]

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

NOG_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOG This compound (NOG) / DMOG (prodrug) MCT2 MCT2 Transporter NOG->MCT2 DMOG uptake DMOG_in DMOG NOG_in NOG DMOG_in->NOG_in De-esterification PHD Prolyl Hydroxylases (PHD1, PHD2) NOG_in->PHD Inhibition JMJD JmjC Histone Demethylases (JMJDs) NOG_in->JMJD Inhibition HIF1a_OH Hydroxylated HIF-1α VHL VHL E3 Ligase HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a->Proteasome Degradation HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Histones_me Methylated Histones JMJD->Histones_me Demethylation Histones Demethylated Histones Gene_Expression Altered Gene Expression Histones->Gene_Expression

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with NOG/DMOG (and vehicle control) start->treatment incubation Incubation (time course) treatment->incubation western Western Blot (HIF-1α stabilization) incubation->western viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability hdm_assay Histone Demethylase Activity Assay incubation->hdm_assay gene_exp Gene Expression Analysis (qPCR, RNA-seq) incubation->gene_exp data_analysis Data Analysis and Interpretation western->data_analysis viability->data_analysis hdm_assay->data_analysis gene_exp->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol for HIF-1α Stabilization using DMOG and Western Blot Detection

This protocol is adapted from standard procedures for inducing HIF-1α with DMOG and detecting its stabilization by Western blot.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Dimethyloxalylglycine (DMOG)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (7.5% recommended for HIF-1α)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-HIF-1α (e.g., Novus Biologicals NB100-105)

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • DMOG Treatment:

    • Prepare a stock solution of DMOG in sterile water or DMSO.

    • Treat cells with the desired concentration of DMOG (e.g., 1 mM) for a specified time (e.g., 4-24 hours).[10]

    • Treat a parallel set of cells with the vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (30-50 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for β-actin as a loading control.

Protocol for In Vitro Histone Demethylase Activity Assay

This protocol provides a general framework for measuring the activity of JmjC domain-containing histone demethylases in the presence of this compound.[11][12]

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)

  • Methylated histone H3 peptide substrate (e.g., H3K9me3)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbate)

  • This compound

  • Formaldehyde detection reagent (e.g., based on the Nash reaction) or antibodies for ELISA/Western blot

  • 96-well plate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare serial dilutions of this compound to determine the IC50.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, recombinant JmjC enzyme, and methylated histone peptide substrate.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Demethylase Activity:

    • Formaldehyde Detection: Stop the reaction and add the formaldehyde detection reagent. Measure the absorbance at the appropriate wavelength. The amount of formaldehyde produced is proportional to the demethylase activity.

    • ELISA/Western Blot: Stop the reaction and use an antibody specific to the demethylated product (e.g., H3K9me2) to quantify the extent of the reaction via ELISA or Western blot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol for Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound or DMOG on the viability of cancer cells using a standard MTT assay.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or DMOG

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound or DMOG in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Using N-Oxalylglycine to Study HIF-1α Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It consists of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded, keeping its protein levels virtually undetectable.[1] This degradation is a multi-step process initiated by a class of enzymes called HIF prolyl hydroxylases (PHDs).[2][3]

PHDs are non-heme iron dioxygenases that utilize O₂ and 2-oxoglutarate (α-ketoglutarate) to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[3] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][3] The VHL complex then polyubiquitinates HIF-1α, targeting it for immediate destruction by the proteasome.[1] In hypoxic conditions, the lack of molecular oxygen limits PHD activity, leading to HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β, and the subsequent activation of hundreds of target genes involved in angiogenesis, erythropoiesis, and metabolism.[4][5]

N-Oxalylglycine (NOG) is a structural analog of α-ketoglutarate that acts as a competitive inhibitor of PHDs and other 2-oxoglutarate-dependent oxygenases.[6][7] By blocking PHD activity, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels. This makes it an invaluable pharmacological tool for researchers studying the HIF signaling pathway, cellular adaptation to hypoxia, and for screening potential therapeutic agents that target this pathway.

Mechanism of Action of this compound

This compound functions as a cell-permeable, competitive inhibitor of α-ketoglutarate-dependent dioxygenases, most notably the prolyl hydroxylase domain-containing proteins (PHDs) that regulate HIF-1α stability.[6][8] The catalytic mechanism of PHDs requires the binding of Fe(II), O₂, and the co-substrate α-ketoglutarate. This compound's structural similarity to α-ketoglutarate allows it to bind to the active site of the enzyme, preventing the binding of the natural co-substrate and thereby inhibiting the hydroxylation of HIF-1α proline residues.[6] This inhibition prevents VHL-mediated ubiquitination and subsequent proteasomal degradation, resulting in the stabilization and accumulation of HIF-1α.[1]

It is important to note that this compound is a broad-spectrum inhibitor and can affect other 2-oxoglutarate-dependent enzymes, including Factor Inhibiting HIF (FIH) and Jumonji C-domain-containing (JMJD) histone demethylases.[8][9][10] Researchers should consider these potential off-target effects when interpreting experimental results. A commonly used cell-permeable ester prodrug of this compound is dimethyloxalylglycine (DMOG), which is hydrolyzed intracellularly to the active this compound.[1][11]

cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells to achieve 70-80% confluency. B 2. Treatment Add NOG or DMOG to media. Incubate for 4-8 hours. A->B C 3. Cell Harvest Wash cells quickly with ice-cold PBS. B->C D 4. Lysis Lyse cells directly in Laemmli buffer or use RIPA for nuclear extraction. C->D E 5. Analysis Proceed to Western Blot or other downstream assays. D->E

References

Proper Storage and Handling of N-Oxalylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable α-ketoglutarate analogue that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] This includes a range of enzymes critical in cellular signaling and metabolism, such as prolyl-4-hydroxylases (PHDs), Jumonji C-domain-containing histone lysine demethylases (JMDs), and factor inhibiting HIF-1 (FIH).[3][4][5] By inhibiting PHDs, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master regulator of the cellular response to hypoxia.[6][7] This activity makes this compound a valuable tool for studying hypoxic pathways, angiogenesis, and epigenetic regulation.[7][8] Proper storage and handling of this compound are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.

Chemical Properties and Safety Data

A summary of the key chemical and safety information for this compound is provided below.

PropertyValueReference
CAS Number 5262-39-5
Molecular Formula C4H5NO5[9]
Molecular Weight 147.09 g/mol [9]
Appearance Crystalline solid[10]
Purity ≥98% (HPLC)
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon dioxide, carbon monoxide, nitrogen oxides

Proper Storage and Handling

To maintain the integrity and activity of this compound, the following storage and handling procedures are recommended.

Storage Conditions
FormStorage TemperatureDurationSpecial Conditions
Powder (Solid) -20°C3 years[11]
2-8°CNot specifiedDesiccated
Room temperatureNot specifiedIn continental US; may vary elsewhere[3]
In Solvent -80°C6 months - 1 yearSealed storage, away from moisture[3][11]
-20°C1 monthSealed storage, away from moisture[3]

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[3][12]

Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[13]

  • Ventilation: Handle in a well-ventilated area or in a fume hood.[13]

  • Spills: In case of a spill, shut off ignition sources, ventilate the area, and use a shovel to place the material into a waste disposal container. Clean the contaminated surface with copious amounts of water.[13]

  • Fire: Use dry chemicals, CO2, water spray, or foam for small fires. For large fires, use water spray, fog, or foam.[13]

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.[13]

    • Skin: Flush with soap and water for at least 15 minutes.[13]

    • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water.[13]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[13]

Solubility Data

This compound exhibits solubility in various solvents, which is critical for preparing stock solutions for in vitro and in vivo experiments.

SolventSolubilityReference
H₂O 100 mg/mL (679.86 mM)[3]
25 mg/mL (169.97 mM)[11]
>10 mg/mL
DMSO ~10 mg/mL[4][10]
< 1.47 mg/mL (10 mM, insoluble or slightly soluble)[11]
Ethanol ~10 mg/mL[4][10]
Dimethylformamide (DMF) ~5 mg/mL[4][10]
PBS (pH 7.2) ~10 mg/mL[10]

Note: For aqueous solutions, sonication may be required to achieve complete dissolution.[3][11] It is not recommended to store aqueous solutions for more than one day.[10]

Experimental Protocols

Preparation of Stock Solutions

1. Aqueous Stock Solution (e.g., 100 mM): a. Weigh out 14.71 mg of this compound powder. b. Add 1 mL of sterile, deionized water. c. If necessary, use an ultrasonic bath to aid dissolution.[3][11] d. Sterilize the solution by passing it through a 0.22 µm filter. e. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3]

2. DMSO Stock Solution (e.g., 100 mM): a. Weigh out 14.71 mg of this compound powder. b. Add 1 mL of anhydrous DMSO. c. Vortex until the solid is completely dissolved. d. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3]

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on PHD enzymes.

Workflow Diagram:

PHD_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - Assay Buffer - PHD Enzyme - HIF-1α Peptide Substrate - α-Ketoglutarate - Ascorbate - Fe(II) incubation Incubate Reagents and NOG at 37°C reagents->incubation Add nog_prep Prepare this compound Serial Dilutions nog_prep->incubation Add detection Detect Hydroxylated Peptide Substrate (e.g., Antibody-based, MS) incubation->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for an in vitro Prolyl Hydroxylase (PHD) inhibition assay.

Methodology:

  • Prepare Assay Buffer: A typical assay buffer may consist of Tris-HCl (pH 7.5), with additives like DTT and BSA.

  • Prepare Reagents: Prepare solutions of recombinant PHD enzyme, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain, α-ketoglutarate, ascorbate, and Fe(II) in the assay buffer.

  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • Assay Plate Setup: Add the assay components to a microplate in the following order: assay buffer, PHD enzyme, HIF-1α peptide, ascorbate, Fe(II), and the this compound dilutions.

  • Initiate Reaction: Start the reaction by adding α-ketoglutarate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stopping solution, such as EDTA or a strong acid.

  • Detection: Detect the amount of hydroxylated HIF-1α peptide. This can be achieved through various methods, including antibody-based detection (e.g., ELISA) or mass spectrometry.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay

This protocol describes how to treat cultured cells with this compound to induce the stabilization of HIF-1α.

Workflow Diagram:

HIF_Stabilization_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_lysis Cell Lysis cluster_analysis Analysis cell_seeding Seed Cells in a Culture Plate cell_growth Allow Cells to Adhere and Grow (e.g., 24h) cell_seeding->cell_growth nog_treatment Treat Cells with This compound cell_growth->nog_treatment cell_lysis Lyse Cells to Extract Proteins nog_treatment->cell_lysis western_blot Analyze HIF-1α Levels by Western Blot cell_lysis->western_blot

Caption: Workflow for a cell-based HIF-1α stabilization assay.

Methodology:

  • Cell Seeding: Seed the cells of interest (e.g., HEK293T, HCT116) in a suitable culture plate or flask and allow them to adhere and grow overnight.[14]

  • Treatment: Prepare the desired concentration of this compound in fresh cell culture medium. A common starting concentration is 1 mM.[3] Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Mechanism of Action: HIF-1α Stabilization

This compound's primary mechanism of action in the context of hypoxia signaling is the inhibition of prolyl-4-hydroxylases (PHDs).[15]

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome NOG This compound PHD_inhibited PHD NOG->PHD_inhibited Inhibits HIF1a_stable HIF-1α (Stable) PHD_inhibited->HIF1a_stable No Hydroxylation Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE Nucleus->HRE Dimerization with HIF-1β and binding to HRE HIF1b HIF-1β HIF1b->Nucleus Gene_expression Target Gene Expression HRE->Gene_expression

References

N-Oxalylglycine: Synthesis, Applications, and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (α-KG).[1][2] This property allows it to function as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the prolyl hydroxylase domain (PHD) enzymes.[3][4] By inhibiting these key enzymes, this compound has emerged as a valuable tool in various research fields, particularly in epigenetics and cancer biology, for studying cellular processes regulated by histone methylation and the hypoxia-inducible factor (HIF) signaling pathway.[3] This document provides detailed application notes, experimental protocols for its laboratory synthesis, and an overview of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a colorless solid with the chemical formula C₄H₅NO₅ and a molecular weight of 147.09 g/mol .[1][5] It is soluble in aqueous solutions and polar organic solvents.

PropertyValueReference
Molecular Formula C₄H₅NO₅[5]
Molecular Weight 147.09 g/mol [5]
CAS Number 5262-39-5[5]
Appearance Colorless solid[1]
Purity (typical) ≥98% (HPLC)[6]
Solubility Soluble in water[6]

Applications in Research

This compound's ability to inhibit α-KG-dependent dioxygenases makes it a versatile tool for:

  • Epigenetics Research: As an inhibitor of JmjC domain-containing histone demethylases, NOG can be used to study the role of histone lysine methylation in gene expression, chromatin structure, and cellular differentiation.[3]

  • Cancer Biology: By stabilizing HIF-1α through the inhibition of PHD enzymes, NOG allows for the investigation of hypoxia signaling pathways in cancer progression, angiogenesis, and metabolism.[7]

  • Stem Cell Biology: NOG can be used to modulate the epigenetic state of stem cells and study the role of histone demethylases in maintaining pluripotency and directing differentiation.

  • Drug Discovery: this compound and its derivatives serve as lead compounds for the development of more potent and selective inhibitors of specific α-KG-dependent dioxygenases for therapeutic applications.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of the reaction between glycine and an activated oxalic acid derivative, followed by hydrolysis.

Materials and Reagents:

  • Glycine

  • Diethyl oxalate

  • Sodium ethoxide (or another suitable base)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1 equivalent) in ethanol.

  • Addition of Base and Diethyl Oxalate: To the glycine solution, add sodium ethoxide (1.1 equivalents) and diethyl oxalate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: Dissolve the residue in a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).[7][8]

Expected Yield and Characterization:

The yield of the reaction can vary but is typically in the range of 60-80%. The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization DataExpected Result
¹H NMR Peaks corresponding to the methylene protons of the glycine backbone and the exchangeable acidic protons.
¹³C NMR Resonances for the two carboxyl carbons, the oxalyl carbonyl carbon, and the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (m/z = 148.02 [M+H]⁺).
Purity (HPLC) ≥98%

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the initial reaction of glycine with diethyl oxalate followed by hydrolysis.

G cluster_0 Synthesis of this compound Reactants Glycine + Diethyl Oxalate + Base (e.g., Sodium Ethoxide) Intermediate N-(Ethoxycarbonyl)oxalylglycine Ethyl Ester Reactants->Intermediate Reaction in Ethanol (Reflux) Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the laboratory synthesis of this compound.

Inhibition of HIF-1α Degradation by this compound

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. This compound inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

G cluster_0 HIF-1α Regulation NOG This compound PHD Prolyl Hydroxylase (PHD) NOG->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binds Stabilization Stabilization & Nuclear Translocation HIF1a->Stabilization Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Gene_Expression Hypoxia-Responsive Gene Expression Stabilization->Gene_Expression

Caption: this compound inhibits PHD, leading to HIF-1α stabilization.

Inhibition of JMJD Histone Demethylases by this compound

JmjC domain-containing histone demethylases (JMJDs) remove methyl groups from histone lysine residues, thereby regulating gene expression. This compound competitively inhibits JMJD activity, leading to the maintenance of histone methylation marks and altered gene transcription.

G cluster_0 JMJD-mediated Histone Demethylation NOG This compound JMJD JMJD Histone Demethylase NOG->JMJD Inhibits Histone Methylated Histone (e.g., H3K9me3) JMJD->Histone Demethylates Demethylated_Histone Demethylated Histone (e.g., H3K9me2) Histone->Demethylated_Histone Gene_Regulation Altered Gene Transcription Demethylated_Histone->Gene_Regulation

Caption: this compound inhibits JMJD, affecting histone methylation.

Quantitative Data

This compound exhibits inhibitory activity against various α-KG-dependent dioxygenases. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its potency.

Target EnzymeIC₅₀ (µM)Reference
JMJD2A 250[4]
JMJD2C 500[4]
JMJD2E 24[4]
PHD1 2.1[4]
PHD2 5.6[4]

Conclusion

This compound is an indispensable tool for researchers investigating the roles of α-ketoglutarate-dependent dioxygenases in health and disease. Its straightforward synthesis and well-characterized inhibitory activity make it a valuable reagent for probing the intricate signaling pathways governed by histone demethylation and the cellular response to hypoxia. The protocols and information provided herein are intended to facilitate its use in a laboratory setting and to encourage further exploration of its potential applications in biomedical research and drug development.

References

Application Notes and Protocols for N-Oxalylglycine in Chromatin Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oxalylglycine (NOG) is a structural and functional analog of α-ketoglutarate (also known as 2-oxoglutarate or 2-OG).[1][2] It acts as a competitive inhibitor of Fe(II)/2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes involved in various biological processes, including histone demethylation, DNA modification, and hypoxia signaling.[1][3][4] Due to its ability to broadly inhibit these enzymes, NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), are invaluable chemical tools for studying epigenetic regulation and have applications in drug development.[5][6]

Mechanism of Action

2-OG-dependent dioxygenases couple the oxidative decarboxylation of 2-OG to succinate and CO2 with the oxidation (typically hydroxylation) of a prime substrate.[4] This enzyme family includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases, both central to chromatin modification.[6][7][8]

This compound competitively inhibits these enzymes by binding to the 2-OG binding site in the catalytic domain, chelating the active site Fe(II) ion but failing to support the oxidative reaction.[9] This leads to a global increase in histone and DNA methylation levels by preventing their removal. Its cell-permeable ester derivative, DMOG, is widely used in cellular assays; once inside the cell, it is rapidly hydrolyzed to NOG.[5][6]

NOG_Mechanism_of_Action Mechanism of this compound (NOG) Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by NOG Enzyme 2-OG Dependent Dioxygenase (e.g., JmjC Demethylase, TET) Product Demethylated Product (e.g., H3K9me2, 5hmC) Enzyme->Product Catalyzes Succinate Succinate + CO2 Enzyme->Succinate Releases TwoOG 2-Oxoglutarate (Cofactor) TwoOG->Enzyme Binds Substrate Methylated Substrate (e.g., H3K9me3, 5mC) Substrate->Enzyme Binds Enzyme_inhib 2-OG Dependent Dioxygenase (e.g., JmjC Demethylase, TET) Blocked Reaction Blocked Enzyme_inhib->Blocked NOG This compound (Inhibitor) NOG->Enzyme_inhib Competitively Binds (Blocks 2-OG site) Substrate_inhib Methylated Substrate (Remains Unchanged) Substrate_inhib->Enzyme_inhib Cellular_Workflow Experimental Workflow for Cellular Studies cluster_treatment Cell Treatment cluster_harvest Sample Processing cluster_analysis Downstream Analysis Start Seed Cells (e.g., HEK293T, HeLa) Treat Treat with DMOG (e.g., 1 mM for 4-24h) + Vehicle Control Start->Treat Harvest Harvest Cells Treat->Harvest Lyse Lyse Cells Harvest->Lyse Western Western Blot (Global H3K9me3, etc.) Lyse->Western Protein Lysate ChIP Chromatin Immunoprecipitation (ChIP) with specific antibody Lyse->ChIP Crosslinked Chromatin qPCR qPCR Analysis (Locus-specific changes) ChIP->qPCR Sequencing NGS Analysis (Genome-wide changes) ChIP->Sequencing NOG_Target_Relationships NOG/DMOG Target Landscape cluster_targets 2-Oxoglutarate Dependent Dioxygenases cluster_outcomes Biological Outcomes NOG This compound (NOG) / DMOG KDM JmjC Histone Demethylases (KDMs) NOG->KDM Inhibits TET TET DNA Hydroxylases NOG->TET Inhibits PHD HIF Prolyl Hydroxylases (PHDs) NOG->PHD Inhibits Histone Increase Histone Methylation KDM->Histone DNA Increase DNA Methylation (5mC) TET->DNA HIF Stabilize HIF-1α (Hypoxia Mimic) PHD->HIF

References

Application Notes and Protocols for N-Oxalylglycine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). This structural mimicry allows it to function as a competitive inhibitor for a broad range of α-ketoglutarate-dependent dioxygenases.[1] Due to its inhibitory activity against key enzymes involved in cellular signaling and epigenetic regulation, this compound is a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these pathways.

This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on two major classes of enzymes it inhibits: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes utilize α-ketoglutarate as a co-substrate to hydroxylate their respective targets. By binding to the α-ketoglutarate binding site in the enzyme's active center, this compound prevents the binding of the natural co-substrate, thereby inhibiting the enzyme's catalytic activity.

Two of the most well-studied families of enzymes inhibited by this compound are:

  • HIF Prolyl Hydroxylases (PHDs): These enzymes are critical cellular oxygen sensors. In the presence of oxygen, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event marks HIF-α for proteasomal degradation. Inhibition of PHDs by this compound stabilizes HIF-α, leading to the activation of hypoxic response pathways.

  • Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): This family of enzymes is responsible for removing methyl groups from lysine residues on histone tails, a key process in epigenetic regulation of gene expression. This compound inhibits their demethylase activity, leading to alterations in histone methylation patterns.[2][3]

Data Presentation

The inhibitory activity of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified and is summarized in the table below. These values are crucial for designing experiments and interpreting results from HTS assays.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference
HIF Prolyl Hydroxylases PHD12.1[1][2]
PHD25.6[1][2]
JmjC Histone Demethylases JMJD2A250[1]
JMJD2C500[1]
JMJD2D-[3]
JMJD2E24[1]

Signaling Pathway Diagrams

To visualize the points of intervention by this compound, the following diagrams illustrate the HIF signaling pathway and the general mechanism of histone demethylation by JmjC enzymes.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Inhibition HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation Proteasome Proteasome HIF1a->Proteasome Degradation VHL VHL PHD->VHL Recruitment VHL->HIF1a Binding Ub Ubiquitin Ub->HIF1a Ubiquitination NOG This compound NOG->PHD Inhibition HIF1a_s HIF-1α (stabilized) HIF_complex HIF-1 Complex HIF1a_s->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Transcription HIF_complex->HRE Binding to DNA

Caption: HIF signaling pathway under normoxic and hypoxic/NOG-inhibited conditions.

Histone_Demethylation_Pathway cluster_demethylation Histone Demethylation by JmjC Enzymes cluster_downstream Downstream Effects Histone Methylated Histone (e.g., H3K9me3) JMJD JmjC Demethylase (e.g., JMJD2A) Histone->JMJD Substrate Demethylated_Histone Demethylated Histone JMJD->Demethylated_Histone Demethylation Chromatin Chromatin State Demethylated_Histone->Chromatin Alters NOG This compound NOG->JMJD Inhibition aKG α-ketoglutarate aKG->JMJD Co-substrate Gene_Expression Gene Expression Chromatin->Gene_Expression Regulates

Caption: Inhibition of JmjC histone demethylases by this compound.

Experimental Protocols

This compound can be utilized as a reference inhibitor in both biochemical and cell-based HTS assays. Below are detailed protocols for representative assays.

Protocol 1: Biochemical HTS Assay for PHD2 Inhibition using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PHD2. This compound is used as a positive control for inhibition.

Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide by PHD2. A terbium-labeled anti-histidine antibody binds to the His-tagged PHD2, and a streptavidin-conjugated fluorophore binds to the biotinylated HIF-1α peptide. When the peptide is hydroxylated, it is recognized by a fluorescently-labeled von Hippel-Lindau (VHL) protein, bringing the terbium donor and the fluorophore acceptor into close proximity and generating a FRET signal. Inhibitors of PHD2 will prevent peptide hydroxylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant His-tagged PHD2

  • Biotinylated HIF-1α peptide substrate

  • Terbium-labeled anti-His antibody

  • Streptavidin-d2

  • Recombinant VBC complex (VHL, Elongin B, Elongin C)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)

  • Cofactors: Ferrous sulfate, Ascorbic acid, α-ketoglutarate

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Experimental Workflow:

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow start Start dispense_compounds Dispense Compounds (including NOG control) to 384-well plate start->dispense_compounds add_enzyme_mix Add Enzyme Mix to plate dispense_compounds->add_enzyme_mix prepare_enzyme_mix Prepare Enzyme Mix (PHD2, anti-His-Tb, FeSO4, Ascorbate) prepare_enzyme_mix->add_enzyme_mix incubate1 Incubate at RT add_enzyme_mix->incubate1 add_substrate_mix Add Substrate Mix to plate incubate1->add_substrate_mix prepare_substrate_mix Prepare Substrate Mix (HIF-1α peptide, α-KG, SA-d2, VBC) prepare_substrate_mix->add_substrate_mix incubate2 Incubate at RT add_substrate_mix->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate end End read_plate->end

Caption: Workflow for the PHD2 TR-FRET HTS assay.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound (e.g., from 1 mM to 10 nM) in DMSO.

    • Dispense 50 nL of compound solutions, this compound controls, and DMSO (negative control) into a 384-well plate.

  • Enzyme Mix Preparation and Addition:

    • Prepare an enzyme mix containing PHD2, Terbium-labeled anti-His antibody, ferrous sulfate, and ascorbic acid in assay buffer.

    • Dispense 5 µL of the enzyme mix into each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature.

  • Substrate Mix Preparation and Addition:

    • Prepare a substrate mix containing the biotinylated HIF-1α peptide, α-ketoglutarate, Streptavidin-d2, and the VBC complex in assay buffer.

    • Dispense 5 µL of the substrate mix to initiate the reaction.

  • Incubation and Signal Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the positive (this compound) and negative (DMSO) controls.

    • Plot the dose-response curve for this compound and determine its IC50 value.

Protocol 2: Cell-Based HTS Assay for HIF-1α Stabilization

This protocol describes a cell-based assay to screen for compounds that stabilize HIF-1α, using a reporter gene assay. The cell-permeable pro-drug of this compound, Dimethyloxalylglycine (DMOG), is used as a positive control.[4]

Principle: This assay utilizes a cell line stably transfected with a reporter construct containing a hypoxia response element (HRE) driving the expression of a reporter gene (e.g., luciferase). Compounds that inhibit PHDs will stabilize HIF-1α, which then translocates to the nucleus, binds to the HRE, and activates the transcription of the luciferase reporter. The luciferase activity is measured as a luminescent signal.

Materials:

  • HEK293T or other suitable cell line stably expressing an HRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Dimethyloxalylglycine (DMOG)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Luminometer

Experimental Workflow:

HIF_Stabilization_Workflow cluster_workflow HIF-1α Stabilization Assay Workflow start Start seed_cells Seed HRE-luciferase cells in 384-well plate start->seed_cells incubate_cells Incubate cells (e.g., 24 hours) seed_cells->incubate_cells add_compounds Add Compounds (including DMOG control) incubate_cells->add_compounds incubate_treatment Incubate with compounds (e.g., 18 hours) add_compounds->incubate_treatment add_luciferase_reagent Add Luciferase Assay Reagent incubate_treatment->add_luciferase_reagent incubate_lysis Incubate for cell lysis add_luciferase_reagent->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence end End read_luminescence->end

Caption: Workflow for the cell-based HIF-1α stabilization HTS assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HRE-luciferase reporter cells in culture medium.

    • Seed the cells into 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 40 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of DMOG (e.g., from 10 mM to 100 nM) in cell culture medium.

    • Add 10 µL of compound solutions, DMOG controls, and medium with DMSO (negative control) to the cells.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the positive (DMOG) and negative (DMSO) controls.

    • Plot the dose-response curve for DMOG and determine its EC50 value.

Conclusion

This compound and its derivatives are indispensable tools for the study of α-ketoglutarate-dependent dioxygenases. Their well-characterized inhibitory profiles make them ideal as reference compounds in high-throughput screening campaigns. The protocols provided herein offer robust frameworks for the identification and characterization of novel inhibitors of HIF prolyl hydroxylases and JmjC histone demethylases, paving the way for new therapeutic discoveries.

References

Troubleshooting & Optimization

N-Oxalylglycine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and proper handling of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (NOG) is a cell-permeable inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] It functions as a structural analog of α-KG, competitively inhibiting enzymes such as prolyl hydroxylase domain (PHD) proteins and Jumonji C-domain-containing (JmjC) histone demethylases.[4][5] By inhibiting PHDs, this compound stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][6]

Q2: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?

Dimethyloxalylglycine (DMOG) is a cell-permeable ester prodrug of this compound.[7][8] Once inside the cell, DMOG is rapidly hydrolyzed by cellular esterases to form the active inhibitor, this compound.[7][8][9] DMOG is often used in cell culture experiments to achieve intracellular delivery of NOG.[8]

Q3: In which solvents is this compound soluble?

This compound has good solubility in water and some organic solvents. However, its solubility can be limited in others. For detailed solubility data, please refer to the data tables below.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: The solid form of this compound is stable for years when stored at -20°C.[10]

  • Aqueous Stock Solutions: It is recommended to prepare aqueous stock solutions fresh for each experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4] It is advised not to store aqueous solutions for more than one day.[10]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in water.

  • Possible Cause: Insufficient agitation or temperature.

    • Solution: Use sonication to aid dissolution.[4][11] Gentle warming in a water bath (e.g., 37°C) can also help, but be cautious as prolonged heating may affect compound stability.

  • Possible Cause: The concentration is too high.

    • Solution: While solubility in water can be high (up to 100 mg/mL with sonication), it's best to start with a lower concentration and gradually increase it.[4] Refer to the solubility table for guidance.

Issue 2: My this compound stock solution is cloudy or has formed a precipitate.

  • Possible Cause: The solution is supersaturated or has been stored improperly.

    • Solution: Try to redissolve the precipitate by gentle warming and vortexing. If this fails, it is best to discard the solution and prepare a fresh stock. To prevent this, ensure the powder is fully dissolved initially and store aliquots at low temperatures to avoid repeated freeze-thaw cycles.[4]

Issue 3: A precipitate forms when I add my aqueous this compound stock solution to my cell culture medium.

  • Possible Cause: The pH of the stock solution is significantly different from the buffered cell culture medium, causing the compound to crash out of solution.

    • Solution: Prepare the this compound stock solution in a buffer compatible with your cell culture medium, such as PBS (pH 7.2).[10] Alternatively, you can adjust the pH of your stock solution to be closer to the physiological range before adding it to the medium.

  • Possible Cause: The final concentration of this compound in the medium exceeds its solubility limit in that specific medium.

    • Solution: Perform a serial dilution of your stock solution to determine the maximum working concentration that remains soluble in your culture medium.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Equivalent (approx.)Notes
Water>10 mg/mL[2][12]>68 mM-
Water with sonication100 mg/mL[4]680 mMSonication is recommended to achieve higher concentrations.[11]
PBS (pH 7.2)~10 mg/mL[5][10]~68 mMRecommended for preparing stock solutions for cell culture.
DMSO< 1 mg/mL (slightly soluble)[4]< 6.8 mMSome sources report higher solubility (~10 mg/mL), but it can be inconsistent.[5][13]
Ethanol~10 mg/mL[10][13]~68 mM-
Dimethylformamide (DMF)~5 mg/mL[5][10]~34 mM-

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

Materials:

  • This compound (MW: 147.09 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Sonicator

  • Sterile 0.22 µm filter

Procedure:

  • Weigh out 14.71 mg of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Vortex the stock solution briefly to ensure it is homogenous.

  • To prepare a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • Add the working solution to your cell culture plates as required for your experiment.

Visualizations

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Inhibition HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex PHD_inhibited PHD NOG This compound NOG->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding to DNA Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription Experimental_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Weigh this compound dissolve Dissolve in Aqueous Buffer (e.g., PBS) start->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter stock 100 mM Stock Solution filter->stock dilute Prepare Working Solution in Cell Culture Medium stock->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time treat->incubate analysis Perform Downstream Assays (e.g., Western Blot for HIF-1α, qPCR for target genes) incubate->analysis

References

Technical Support Center: N-Oxalylglycine (NOG) and its Pro-drugs in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use and stability of N-Oxalylglycine (NOG) and its common pro-drug, Dimethyl-oxalylglycine (DMOG), in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and how does it work?

This compound (NOG) is a structural analog of α-ketoglutarate.[1] It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2][3] Its primary mechanism of action in cell biology research is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[2][4] By inhibiting PHDs, NOG prevents the hydroxylation of Hypoxia-Inducible Factor 1α (HIF-1α). This hydroxylation normally signals for HIF-1α degradation under normoxic conditions.[5][6][7] Inhibition of this process leads to the stabilization and accumulation of HIF-1α, which can then activate the transcription of hypoxia-responsive genes.[8][9] NOG also inhibits other α-ketoglutarate-dependent enzymes, such as Jumonji domain-containing (JMJD2) histone demethylases.[2][4][10]

Q2: Why is Dimethyl-oxalylglycine (DMOG) often used instead of NOG?

While NOG is the active compound, it has poor cell permeability and cannot readily cross the plasma membrane.[1] DMOG is a cell-permeable ester pro-drug of NOG.[1][8] Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases into the active inhibitor, NOG. This allows for the effective intracellular delivery of NOG.

Q3: How stable is DMOG in cell culture media?

DMOG is known to be unstable in aqueous solutions, including cell culture media. It is non-enzymatically converted to methyl-oxalylglycine (MOG), which is then further converted to NOG.[1] The half-life of DMOG in cell culture media has been reported to be approximately 10 minutes.[1][11] This rapid conversion is a critical factor to consider in experimental design.

Q4: What is the stability of NOG itself?

When stored as a solid at -20°C, NOG is stable for at least four years.[2] In a solvent at -80°C, it is stable for up to a year.[12] However, its stability in cell culture media at 37°C is less of a practical concern due to its poor cell permeability. The focus is typically on the stability of its pro-drugs, like DMOG, which deliver NOG intracellularly. The active NOG is generated inside the cell from these precursors.

Q5: What factors can influence the stability and activity of DMOG/NOG in my experiments?

Several factors can impact the outcome of your experiments:

  • Media Composition: The presence of esterases in serum-containing media can accelerate the conversion of DMOG to NOG.

  • pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) are conducive to the chemical conversion of DMOG. Deviations from these conditions could alter the conversion rate.

  • Cellular Factors: The intracellular concentration of NOG will depend on the expression of transporters like the monocarboxylate transporter MCT2, which can transport the intermediate MOG into the cell.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low induction of HIF-1α target genes. Compound Degradation: DMOG has a short half-life in media. The time between media preparation and application to cells may be too long.Prepare fresh DMOG-containing media immediately before each experiment. Consider a time-course experiment to determine the optimal incubation time.
Incorrect Concentration: The effective intracellular concentration of NOG may be too low.Perform a dose-response experiment to determine the optimal DMOG concentration for your cell line. IC50 values for target enzymes can be a starting point (see Table 2).
Cell Line Specificity: The cellular machinery for DMOG uptake and conversion, or the HIF signaling pathway, may differ in your cell line.Verify the expression of key components like MCT2 if possible. Test a different HIF-1α stabilizing agent as a positive control.
Inconsistent results between experiments. Variability in Media Preparation: Inconsistent timing in the preparation and use of DMOG-containing media.Standardize your protocol for preparing and applying DMOG-containing media to ensure consistent timing between experiments.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Observed cytotoxicity. High Intracellular NOG Concentration: In cells with high expression of the MOG transporter MCT2, intracellular NOG can reach millimolar levels, leading to off-target effects and cytotoxicity.[1]Reduce the concentration of DMOG and/or the incubation time. If possible, assess the expression level of MCT2 in your cell line.
Off-Target Effects: NOG inhibits a range of α-ketoglutarate-dependent enzymes, not just PHDs.Consider the potential for off-target effects in the interpretation of your results. Use multiple, structurally different PHD inhibitors to confirm that the observed phenotype is due to HIF-1α stabilization.

Data Summary

Table 1: Stability of DMOG

CompoundMatrixHalf-lifeReference(s)
Dimethyl-oxalylglycine (DMOG)Cell Culture Media~10 minutes[1][11]
Dimethyl-oxalylglycine (DMOG)Mouse Blood~0.61 minutes[1]

Table 2: In Vitro Inhibitory Activity of this compound (NOG)

Target EnzymeIC50 Value (µM)Reference(s)
Prolyl Hydroxylase Domain 1 (PHD1)2.1[2][4][13]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[2][4][13]
JMJD2A Histone Demethylase250[2][13]
JMJD2C Histone Demethylase500[2][13]
JMJD2E Histone Demethylase24[2][13]

Experimental Protocols & Visualizations

Protocol: Assessing the Stability of DMOG in Cell Culture Medium

This protocol outlines a method to determine the stability of DMOG in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS), adapted from established methodologies.[1][14][15]

Materials:

  • Dimethyl-oxalylglycine (DMOG)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Incubator at 37°C, 5% CO₂

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of DMOG in an appropriate solvent (e.g., DMSO).

  • Incubation: Spike the pre-warmed cell culture medium with DMOG to the desired final concentration. Immediately collect a sample for the t=0 time point.

  • Place the medium in an incubator at 37°C.

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Sample Quenching: For each time point, immediately quench the reaction to prevent further degradation. This can be done by adding a 2x volume of a cold organic solvent mixture like ACN/MeOH (1:1 v/v).[14]

  • Protein Precipitation: Centrifuge the quenched samples to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an appropriate vial for LC-MS analysis to quantify the remaining amount of DMOG at each time point.

  • Data Analysis: Plot the concentration of DMOG versus time and calculate the half-life.

G cluster_workflow Experimental Workflow: DMOG Stability Assay prep Prepare DMOG stock solution spike Spike pre-warmed cell culture medium with DMOG prep->spike t0 Collect t=0 sample spike->t0 incubate Incubate medium at 37°C spike->incubate timepoints Collect samples at various time points incubate->timepoints quench Quench samples with cold ACN/MeOH timepoints->quench precipitate Centrifuge to precipitate proteins quench->precipitate analyze Analyze supernatant by LC-MS precipitate->analyze calculate Calculate half-life analyze->calculate

Workflow for determining DMOG stability in cell culture media.
NOG-Mediated HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) protein, part of an E3 ubiquitin ligase complex, to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This compound (NOG), as an α-ketoglutarate mimic, competitively inhibits PHD enzymes. This prevents HIF-1α hydroxylation, stabilizing it from degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA to activate the transcription of target genes involved in processes like angiogenesis and glycolysis.

G cluster_pathway This compound (NOG) Signaling Pathway cluster_nucleus NOG This compound (NOG) PHD PHD Enzymes NOG->PHD Inhibits HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation Stabilization Stabilization VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus Stabilization->Nucleus HIF1b HIF-1β HIF1_dimer HIF-1 Dimer HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Activates HIF1a_n HIF-1α HIF1a_n->HIF1_dimer

Mechanism of HIF-1α stabilization by this compound.

References

Troubleshooting inconsistent results with N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxalylglycine (NOG). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing inconsistent or no inhibition of my target enzyme?

A1: Inconsistent or absent inhibition by this compound can stem from several factors related to compound preparation, experimental setup, and the specific enzyme being studied.

  • Improper Stock Solution Preparation and Storage: this compound solutions, particularly in aqueous buffers, are not recommended for long-term storage. For consistent results, it is best to prepare fresh solutions for each experiment or aliquot and store them at -80°C for no longer than 6 months or at -20°C for 1 month. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.

  • Incorrect Solvent or Poor Solubility: While this compound is soluble in water and PBS (up to 10 mg/mL), its solubility in some organic solvents like DMSO is limited. Ensure the compound is fully dissolved before use. If you observe any precipitate in your stock solution or in the final assay buffer, this will lead to a lower effective concentration and inconsistent results. Sonication may be required to fully dissolve the compound in aqueous solutions.

  • Degradation in Cell Culture Media: The stability of this compound in complex biological matrices like cell culture media can be a factor. If you are performing long-term cell-based assays (e.g., over 24 hours), consider replenishing the media with fresh this compound to maintain a consistent inhibitory concentration.

  • Enzyme-Specific Potency: this compound exhibits different potencies against various α-ketoglutarate-dependent dioxygenases. For example, it is a potent inhibitor of PHD1 and PHD2, but a much weaker inhibitor of JMJD2A and JMJD2C. Ensure that the concentration range you are using is appropriate for your target enzyme.

Q2: I am observing high variability between replicate wells in my cell-based assay.

A2: High variability in cell-based assays can be attributed to several factors, including cell health, passage number, and seeding density.

  • Cell Health and Passage Number: Use cells that are healthy, actively dividing, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered metabolism and signaling pathways, leading to variable responses to inhibitors.

  • Inconsistent Seeding Density: Ensure that cells are seeded uniformly across all wells. Variations in cell number can lead to differences in the effective inhibitor-to-cell ratio and downstream readouts.

  • Edge Effects in Multi-Well Plates: "Edge effects," where wells on the perimeter of a multi-well plate behave differently from interior wells, can be a source of variability. This can be due to temperature or humidity gradients. To mitigate this, consider not using the outer wells for experimental conditions or filling them with a buffer or media to create a more uniform environment.

Q3: Why is the IC50 value I'm generating different from what is reported in the literature?

A3: Discrepancies in IC50 values are common and can be due to differences in experimental conditions.

  • Assay Format: IC50 values are highly dependent on the specific assay conditions. For in vitro enzyme assays, factors such as substrate concentration, enzyme concentration, and incubation time can all influence the apparent IC50. For cell-based assays, the cell type, incubation time, and the specific endpoint being measured will impact the results.

  • Purity of the Compound: The purity of the this compound used can affect its potency. Ensure you are using a high-purity compound and that it has been stored correctly to prevent degradation.

  • Cellular Uptake and Metabolism: this compound is cell-permeable, but the efficiency of its uptake can vary between different cell lines. Additionally, intracellular metabolism of the compound could affect its effective concentration at the target enzyme. For more consistent cellular effects, some researchers use the cell-permeable prodrug, Dimethyloxalylglycine (DMOG), which is converted to this compound intracellularly.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against Various Enzymes

Target Enzyme FamilySpecific EnzymeReported IC50 (µM)Reference
Prolyl Hydroxylase Domain (PHD) Enzymes PHD12.1
PHD25.6
FIH (Factor Inhibiting HIF)0.36
Jumonji C (JmjC) Domain-Containing Histone Demethylases JMJD2A250
JMJD2C500
JMJD2D-
JMJD2E24
JMJD50.15
Other α-Ketoglutarate-Dependent Dioxygenases Aspartate/Asparagine-β-Hydroxylase (AspH)11.1

Experimental Protocols

Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against PHD enzymes in vitro.

  • Reagents and Materials:

    • Recombinant human PHD enzyme (e.g., PHD2)

    • HIF-1α peptide substrate (containing the hydroxylation motif)

    • α-Ketoglutarate

    • Fe(II) (e.g., ferrous sulfate or ammonium iron(II) sulfate)

    • Ascorbate

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • This compound

    • Detection reagent (e.g., antibody specific for hydroxylated HIF-1α, or a coupled enzyme system for detecting succinate production)

    • 96-well assay plates

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, Fe(II), and ascorbate.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Add the recombinant PHD enzyme to all wells except for the negative control.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

    • Incubate the reaction at 37°C for the desired time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

    • Detect the product formation using your chosen method (e.g., ELISA with a hydroxylation-specific antibody, or a colorimetric/fluorometric readout from a coupled enzyme assay).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

This protocol describes a method to assess the ability of this compound to stabilize HIF-1α in cultured cells.

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • Complete cell culture medium

    • This compound

    • Positive control (e.g., CoCl₂ or DMOG)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibody against HIF-1α

    • Primary antibody for a loading control (e.g., β-actin or GAPDH)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Prepare fresh dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control, and a positive control.

    • Incubate the cells for the desired time (e.g., 4-8 hours) under normoxic conditions (21% O₂).

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

    • Perform SDS-PAGE and Western blotting to detect the levels of HIF-1α and the loading control.

    • Quantify the band intensities to determine the relative stabilization of HIF-1α at different this compound concentrations.

Visualizations

Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition HIF-1alpha HIF-1alpha PHDs PHDs HIF-1alpha->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1alpha Degradation NOG This compound PHDs_inhibited PHDs (Inhibited) NOG->PHDs_inhibited Inhibits HIF-1alpha_stabilized HIF-1alpha (Stabilized) Nucleus Nucleus HIF-1alpha_stabilized->Nucleus Translocation Troubleshooting_Workflow Start Inconsistent Results Check_Stock Check Stock Solution: - Freshly prepared? - Stored correctly? - Fully dissolved? Start->Check_Stock Troubleshoot_Stock Stock Issue? Check_Stock->Troubleshoot_Stock Check_Assay Review Assay Protocol: - Correct concentrations? - Appropriate incubation times? - Validated controls? Troubleshoot_Assay Assay Issue? Check_Assay->Troubleshoot_Assay Check_Cells Evaluate Cell Health: - Low passage number? - Consistent seeding? - Healthy morphology? Troubleshoot_Cells Cell Issue? Check_Cells->Troubleshoot_Cells Troubleshoot_Stock->Check_Assay No Solution_Stock Prepare fresh stock solution. Ensure complete dissolution. Troubleshoot_Stock->Solution_Stock Yes Troubleshoot_Assay->Check_Cells No Solution_Assay Optimize assay parameters. Include proper controls. Troubleshoot_Assay->Solution_Assay Yes Solution_Cells Use fresh, low-passage cells. Standardize seeding protocol. Troubleshoot_Cells->Solution_Cells Yes End Consistent Results Troubleshoot_Cells->End No Solution_Stock->End Solution_Assay->End Solution_Cells->End

Technical Support Center: N-Oxalylglycine (NOG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG) and its prodrug, Dimethyloxalylglycine (DMOG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity associated with these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (NOG) cytotoxicity?

A1: The cytotoxicity of NOG is primarily dose-dependent and linked to high intracellular concentrations. While NOG is a potent inhibitor of α-ketoglutarate-dependent dioxygenases like prolyl hydroxylases (PHDs), at elevated levels, it can cause "off-target" inhibition of key metabolic enzymes, particularly glutamate dehydrogenase (GDH) and isocitrate dehydrogenase (IDH). This inhibition disrupts the TCA cycle and glutamine metabolism, leading to cellular stress and death.

Q2: Why do I observe high cytotoxicity with DMOG in some cell lines but not others?

A2: The selective cytotoxicity of DMOG is strongly correlated with the expression levels of the monocarboxylate transporter 2 (MCT2). DMOG is a cell-permeable prodrug that is rapidly converted to methyl-oxalylglycine (MOG) in cell culture media. MOG is then transported into the cell by MCT2. Cell lines with high MCT2 expression will accumulate higher intracellular concentrations of NOG, leading to increased cytotoxicity.

Q3: How can I minimize the cytotoxic effects of NOG/DMOG in my experiments?

A3: There are several strategies to minimize cytotoxicity:

  • Optimize Concentration: Use the lowest effective concentration of DMOG required to achieve the desired biological effect (e.g., HIF-1α stabilization).

  • Use MOG Analogues: Consider using bulkier alkyl-ester MOG analogues. These compounds are also transported by MCT2 but result in lower intracellular NOG concentrations, reducing off-target metabolic inhibition while still effectively stabilizing HIF-1α.

  • Select Appropriate Cell Lines: If possible, use cell lines with lower MCT2 expression.

  • Limit Exposure Time: Reduce the duration of cell exposure to high concentrations of DMOG.

Q4: Are there any alternatives to DMOG with lower cytotoxicity?

A4: Yes, several alternatives are available:

  • MOG Analogues: As mentioned, bulkier alkyl-ester analogues of MOG can be effective with reduced toxicity.

  • Other PHD Inhibitors: A variety of other PHD inhibitors have been developed, some with potentially better selectivity and lower cytotoxicity profiles. Examples include GSK360A, IOX2, and N-Oxalyl-L-alanine.

  • Iron Chelators: Compounds like Deferoxamine mesylate can also stabilize HIF-1α by chelating iron, a necessary cofactor for PHD activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low DMOG concentrations. The cell line may have very high expression of the MCT2 transporter, leading to rapid and high intracellular accumulation of NOG.1. Verify the MCT2 expression level in your cell line via qPCR or Western blot. 2. If MCT2 expression is high, consider using a cell line with lower expression or utilize MOG analogues that result in lower intracellular NOG levels. 3. Perform a dose-response curve with very low concentrations of DMOG to find a minimally toxic, effective concentration.
Inconsistent results between experiments. DMOG is unstable in cell culture media and degrades to MOG. The rate of degradation can be influenced by media composition and handling.1. Prepare fresh DMOG solutions for each experiment. 2. Minimize the time between adding DMOG to the media and applying it to the cells. 3. Ensure consistent media composition and pH across all experiments.
Desired biological effect (e.g., HIF-1α stabilization) is not observed at non-toxic concentrations. The cell line may be resistant to DMOG, or the concentration required for the desired effect may be inherently cytotoxic in that specific cell line.1. Confirm the activity of your DMOG stock on a sensitive, positive control cell line. 2. Consider using more potent or selective PHD inhibitors as alternatives. 3. Investigate the possibility of using MOG analogues which can stabilize HIF-1α at lower intracellular NOG concentrations.
Unexpected changes in cellular metabolism unrelated to HIF-1α. High intracellular NOG is likely inhibiting metabolic enzymes such as GDH and IDH.1. Lower the concentration of DMOG used. 2. Switch to a bulkier MOG analogue to reduce intracellular NOG accumulation. 3. Analyze key metabolites of the TCA cycle and glutamine pathway to confirm off-target metabolic effects.

Data Presentation

Table 1: Comparative Cytotoxicity of DMOG in various cancer cell lines (IC50 values)

Cell LineCancer TypeIC50 (mM) of DMOGReference
HeLaCervical Cancer>1 (non-toxic at 1mM)[1]
MEF HIF-1α+/+Mouse Embryonic Fibroblast>1 (non-toxic at 1mM)[1]
PC12Pheochromocytoma>0.1 (non-toxic at 100µM)[2]
Primary Rat Neurons->0.1 (non-toxic at 100µM)[2]

Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response experiment for your specific cell line.

Experimental Protocols

Protocol 1: Assessment of NOG-induced Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound (or its prodrugs) on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DMOG or other NOG-related compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., DMOG) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Minimizing Cytotoxicity using MOG Analogues

Objective: To achieve a desired biological effect (e.g., HIF-1α stabilization) while minimizing cytotoxicity by using a bulkier MOG analogue.

Materials:

  • Cells of interest (preferably with known MCT2 expression)

  • Complete cell culture medium

  • DMOG (as a positive control for HIF-1α stabilization and a reference for cytotoxicity)

  • Bulky alkyl-ester MOG analogue (e.g., as described in relevant literature)

  • Reagents for Western blotting (for HIF-1α detection)

  • Reagents for cytotoxicity assay (e.g., MTT assay)

Procedure:

  • Parallel Experiments: Set up two parallel experiments: one for assessing cytotoxicity and the other for analyzing HIF-1α stabilization.

  • Treatment: Treat cells with equimolar concentrations of DMOG and the MOG analogue. Include a range of concentrations to assess dose-dependency.

  • Cytotoxicity Assessment: After the desired incubation period (e.g., 48 hours), perform an MTT assay as described in Protocol 1 to compare the cytotoxicity of DMOG and the MOG analogue.

  • HIF-1α Stabilization Assessment: After a shorter incubation period (e.g., 4-8 hours), lyse the cells and perform a Western blot analysis to detect the levels of HIF-1α protein. Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Compare the results from both experiments. The ideal MOG analogue will show robust HIF-1α stabilization at concentrations that exhibit significantly lower cytotoxicity compared to DMOG.

Mandatory Visualization

NOG_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Intracellular cluster_downstream Downstream Effects DMOG DMOG (cell-permeable) MOG MOG DMOG->MOG Rapid conversion in media MCT2 MCT2 Transporter MOG->MCT2 Transport MOG_analogue Bulky MOG Analogue MOG_analogue->MCT2 Transport (reduced rate) NOG This compound (NOG) MCT2->NOG Conversion PHDs Prolyl Hydroxylases (PHDs) NOG->PHDs Inhibition Metabolic_Enzymes Metabolic Enzymes (GDH, IDH) NOG->Metabolic_Enzymes Inhibition (at high conc.) HIF_alpha HIF-1α Stabilization PHDs->HIF_alpha Degradation Metabolic_Dysfunction Metabolic Dysfunction Metabolic_Enzymes->Metabolic_Dysfunction Cytotoxicity Cytotoxicity Metabolic_Dysfunction->Cytotoxicity

Caption: Mechanism of this compound (NOG) cytotoxicity.

References

Technical Support Center: N-Oxalylglycine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound is the hydrolysis of its amide bond. This reaction would yield oxalic acid and glycine as the primary degradation products. This is a common degradation route for N-acyl amino acids, the chemical class to which this compound belongs. The rate of hydrolysis is expected to be influenced by pH and temperature.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store as a desiccated solid at 2-8°C for long-term stability. Some suppliers suggest storage at -20°C, which can extend the shelf-life.

  • In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.

Q3: How can I detect this compound and its potential degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for the separation and quantification of this compound and its potential degradation products, such as oxalic acid and glycine. A stability-indicating HPLC method, which can resolve the parent compound from its degradants, should be developed and validated.

Q4: I suspect my this compound has degraded. What are the initial troubleshooting steps?

A4: If you suspect degradation of your this compound stock, consider the following:

  • Visual Inspection: Check for any changes in the physical appearance of the solid (e.g., color change, clumping) or solution (e.g., precipitation, discoloration).

  • pH Measurement: For solutions, measure the pH, as shifts towards highly acidic or basic conditions can accelerate hydrolysis.

  • Analytical Confirmation: The most definitive way to confirm degradation is to analyze the sample using a stability-indicating HPLC method. Compare the chromatogram of the suspect sample to that of a freshly prepared, standard solution of this compound. The presence of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound in your experimental setup.

Troubleshooting Steps:

  • Review Solution Preparation and Storage:

    • Confirm that this compound solutions were prepared fresh.

    • If stored, verify the storage temperature and duration. Avoid using solutions that have been stored for extended periods at room temperature.

    • Ensure the solvent used is appropriate and free of contaminants that could alter the pH or catalyze degradation.

  • Assess Experimental Conditions:

    • Evaluate the pH of your experimental medium. This compound is likely to be less stable at extreme pH values.

    • Consider the temperature and duration of your experiment. Prolonged incubation at elevated temperatures can increase the rate of degradation.

  • Perform a Control Experiment:

    • Run a control experiment with a freshly prepared solution of this compound to compare with your previous results.

    • Analyze a sample of your working solution by HPLC to check for the presence of degradation products before initiating the experiment.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical procedure itself.

Troubleshooting Steps:

  • Analyze a Fresh Standard: Prepare a fresh solution of this compound and inject it immediately into the HPLC system. This will serve as a baseline and confirm the retention time of the intact compound.

  • Investigate Sample Preparation:

    • Minimize the time between sample preparation and injection.

    • Ensure the diluent used for sample preparation is neutral and does not promote degradation.

  • Evaluate HPLC Method Conditions:

    • Assess the pH of the mobile phase. An acidic or basic mobile phase could potentially cause on-column degradation.

    • Check the column temperature. Elevated temperatures can sometimes lead to degradation during the chromatographic run.

  • Characterize the Unknown Peaks: If the unknown peaks persist and are suspected to be degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for their identification based on their mass-to-charge ratio. The expected primary degradation products are oxalic acid and glycine.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile. Actual results may vary and should be determined experimentally.

Stress ConditionParameterDurationThis compound Remaining (%)Major Degradation Products
Hydrolytic 0.1 N HCl24 hours85%Oxalic Acid, Glycine
Water (pH 7)24 hours98%Minor Oxalic Acid, Glycine
0.1 N NaOH24 hours70%Oxalic Acid, Glycine
Oxidative 3% H₂O₂24 hours95%Minimal other related substances
Thermal 60°C (in solution)24 hours90%Oxalic Acid, Glycine
Photolytic UV Light (254 nm)24 hours99%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N

  • Sodium hydroxide (NaOH), 1 N and 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in a thermostatically controlled oven at 60°C for 24 hours.

    • Also, subject the stock solution to the same conditions.

    • After the exposure, prepare a solution from the solid sample and analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a template for a reverse-phase HPLC method that can be optimized to separate this compound from its primary degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This method is a starting point and may require optimization for your specific instrumentation and separation needs. The retention times of oxalic acid and glycine will be very early, and they may not have strong chromophores at this wavelength. Therefore, other detection methods or derivatization might be necessary for their accurate quantification if required.

Visualizations

NOG This compound Degradation Degradation (Hydrolysis) NOG->Degradation H₂O (Acid/Base/Heat) Products Degradation Products Degradation->Products OxalicAcid Oxalic Acid Products->OxalicAcid Glycine Glycine Products->Glycine

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Condition (e.g., Acid, Base, Heat, etc.) Stock->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize Inject Inject Sample into HPLC Neutralize->Inject Detect Separate and Detect This compound and Degradants Inject->Detect Quantify Quantify Peak Areas Detect->Quantify Assess Assess Stability Profile Quantify->Assess

Technical Support Center: Optimizing N-Oxalylglycine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG) treatment. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable analog of α-ketoglutarate.[1] It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone demethylases.[2][3][4] By inhibiting PHDs, NOG prevents the hydroxylation and subsequent proteasomal degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[5] This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[5]

Q2: What is the recommended concentration range for this compound treatment?

The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a common starting range is 100 µM to 1 mM. For specific enzyme inhibition, the IC50 values can provide guidance:

Enzyme TargetIC50 Value
PHD12.1 µM[2][4]
PHD25.6 µM[2][4]
JMJD2A250 µM[4]
JMJD2C500 µM[4]
JMJD2E24 µM[4]

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological effect.

Q3: How should I prepare and store this compound?

This compound is typically a solid.[1] For stock solutions, it can be dissolved in sterile, deionized water or a buffer such as PBS.[3][6] It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C for short-term use or -80°C for longer-term storage.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No or weak HIF-1α stabilization observed after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Incubation Time Perform a time-course experiment. While the optimal time can vary, HIF-1α stabilization with similar compounds is often observed between 4 to 8 hours. Some studies with related compounds have used up to 24 hours.[7] Assess HIF-1α levels at multiple time points (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the peak response in your cell line.
Incorrect NOG Concentration Perform a dose-response experiment with a range of NOG concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
Rapid HIF-1α Degradation HIF-1α has a very short half-life under normoxic conditions (less than 5 minutes).[5] Work quickly during cell lysis and keep samples on ice to minimize degradation.[8] The use of protease inhibitors in your lysis buffer is crucial.[8]
Cellular Health Ensure cells are healthy and in the exponential growth phase. High cell density can sometimes lead to HIF-1α stabilization even in the absence of inducing agents.
Reagent Quality Ensure the this compound is of high purity and has been stored correctly. Consider purchasing from a reputable supplier.

Issue 2: High background or non-specific bands in Western blot for HIF-1α.

Possible Cause Recommended Solution
Antibody Specificity Use a well-validated primary antibody specific for HIF-1α. Check the antibody datasheet for recommended applications and dilutions.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Secondary Antibody Issues Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the primary antibody's host species.

Issue 3: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell passage numbers and seeding densities for all experiments.
Inconsistent Treatment Conditions Ensure precise timing of NOG addition and incubation periods. Prepare fresh NOG solutions for each experiment to avoid degradation.
Loading Inconsistencies in Western Blot Quantify total protein concentration in your lysates using a BCA or Bradford assay and load equal amounts for each sample.[8] Always use a loading control (e.g., β-actin, GAPDH, or tubulin) to normalize your results.[9]

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal this compound Incubation
  • Cell Seeding: Plate your cells of interest at a consistent density in multiple wells or plates to allow for harvesting at different time points.

  • Treatment: Once cells have reached the desired confluency (typically 70-80%), treat them with the determined optimal concentration of this compound.

  • Time Points: Harvest cells at various time points post-treatment (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail. Keep lysates on ice.

  • Western Blot Analysis: Perform a Western blot to detect HIF-1α levels at each time point.

  • Analysis: Determine the time point at which the HIF-1α signal is maximal. This will be your optimal incubation time for future experiments.

Protocol 2: Western Blot for HIF-1α Detection
  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.[8]

  • Sample Preparation: Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run the electrophoresis until adequate separation is achieved.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Protocol 3: qPCR for HIF-1α Target Gene Expression
  • RNA Extraction: Following NOG treatment for the optimized duration, extract total RNA from your cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for your HIF-1α target genes of interest (e.g., VEGF, GLUT1, PGK1). Also, include primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in NOG-treated samples compared to untreated controls.[10]

Visualizations

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOG This compound PHD Prolyl Hydroxylase (PHD) NOG->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates (OH) VHL VHL E3 Ligase HIF1a->VHL Binds HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation HIF1b HIF-1β (ARNT) Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation Nucleus Nucleus HRE Hypoxia Response Element (HRE) TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activates Dimer HIF-1α/HIF-1β Dimer HIF1a_n->Dimer HIF1b_n HIF-1β HIF1b_n->Dimer Dimer->HRE Binds

Caption: this compound inhibits PHD, stabilizing HIF-1α.

Experimental Workflow for Optimizing Incubation Time start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells at Multiple Time Points (e.g., 2, 4, 6, 8, 12, 24h) treat->harvest lyse Cell Lysis (with Protease Inhibitors) harvest->lyse quantify Protein Quantification (BCA/Bradford) lyse->quantify wb Western Blot for HIF-1α quantify->wb analyze Analyze Results & Determine Optimal Incubation Time wb->analyze

Caption: Workflow for determining optimal NOG incubation time.

Troubleshooting Logic for Weak HIF-1α Signal start Weak or No HIF-1α Signal check_time Was a time-course experiment performed? start->check_time do_time_course Perform time-course (e.g., 2-24h) check_time->do_time_course No check_conc Was a dose-response experiment performed? check_time->check_conc Yes end Re-evaluate Experiment do_time_course->end do_dose_response Perform dose-response (e.g., 50µM-1mM) check_conc->do_dose_response No check_lysis Were protease inhibitors used and samples kept cold? check_conc->check_lysis Yes do_dose_response->end improve_lysis Optimize lysis protocol check_lysis->improve_lysis No check_reagent Check NOG quality and storage check_lysis->check_reagent Yes improve_lysis->end check_reagent->end

Caption: Troubleshooting weak HIF-1α signal after NOG treatment.

References

Validation & Comparative

Comparative Analysis of N-Oxalylglycine's Inhibitory Effect on JMJD2A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Oxalylglycine (NOG) as an inhibitor of the Jumonji domain-containing 2A (JMJD2A) histone demethylase. JMJD2A, also known as KDM4A, is a key epigenetic regulator implicated in various cancers, making it a significant target for therapeutic development. This document presents quantitative data on NOG's inhibitory potency in comparison to other known JMJD2A inhibitors, details a standard experimental protocol for assessing inhibition, and illustrates the relevant signaling pathway.

Inhibitor Performance: A Comparative Overview

This compound (NOG) is a well-established inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, including the JMJD2 family of histone demethylases. It functions as a competitive inhibitor by mimicking the endogenous cofactor, 2-oxoglutarate. The inhibitory potency of NOG against JMJD2A, as measured by its half-maximal inhibitory concentration (IC50), is presented below in comparison to other small molecule inhibitors.

InhibitorTypeIC50 against JMJD2AReference
This compound (NOG) 2-Oxoglutarate analogue250 µM[1][2][3]
JIB-04 Pan-Jumonji inhibitor445 nM[4]
2,4-Pyridinedicarboxylic Acid (2,4-PDCA) 2-Oxoglutarate analogue1.4 µM[4]
Compound 7f (N-oxalyl-D-tyrosine derivative) 2-Oxoglutarate analogue12 µM[5]
Compound 10a (N-oxalyl-D-tyrosine derivative) 2-Oxoglutarate analogue33 µM[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

A robust and high-throughput method for quantifying JMJD2A inhibition is crucial for drug discovery efforts. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used bead-based assay for this purpose.

JMJD2A (KDM4A) Inhibition Assay using AlphaLISA®

Objective: To determine the IC50 value of a test compound (e.g., this compound) against JMJD2A.

Principle: This assay measures the demethylation of a biotinylated histone H3 lysine 36 trimethylated (H3K36me3) peptide substrate by JMJD2A. The product, a dimethylated peptide, is recognized by a specific antibody conjugated to AlphaLISA® acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. The signal intensity is proportional to the enzymatic activity.

Materials:

  • Recombinant JMJD2A enzyme

  • Biotinylated H3K36me3 peptide substrate

  • 2-Oxoglutarate (2-OG)

  • L-Ascorbic acid (Ascorbate)

  • Ferrous ammonium sulfate (Fe(II))

  • Anti-H3K36me2 antibody-conjugated AlphaLISA® Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Test compound (this compound) and a known inhibitor (e.g., 2,4-PDCA) as a positive control

  • 384-well white OptiPlate™

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. Also, prepare dilutions of a known inhibitor (2,4-PDCA) for a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • Add 2.5 µL of the test compound dilutions or controls to the wells of a 384-well plate.

    • Prepare an enzyme master mix containing JMJD2A enzyme in assay buffer and add 2.5 µL to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Prepare a substrate master mix containing the biotinylated H3K36me3 peptide, 2-OG, Fe(II), and ascorbate in assay buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate master mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing the anti-H3K36me2 Acceptor beads.

    • Incubate in the dark for 60 minutes at room temperature.

    • Add the Streptavidin-coated Donor beads.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.

  • Data Analysis:

    • Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Mechanism of Competitive Inhibition

This compound's inhibitory effect stems from its structural similarity to 2-oxoglutarate, a crucial cofactor for JMJD2A's catalytic activity. NOG binds to the active site of JMJD2A, competing with 2-oxoglutarate and thereby preventing the demethylation of the histone substrate.

G cluster_0 JMJD2A Active Site JMJD2A JMJD2A (Enzyme) Product Demethylated Histone (H3K36me2) + Formaldehyde JMJD2A->Product Catalyzes No_Reaction No Reaction JMJD2A->No_Reaction FeII Fe(II) Two_OG 2-Oxoglutarate (Cofactor) Two_OG->JMJD2A Binds NOG This compound (Inhibitor) NOG->JMJD2A Competitively Binds Histone Histone Substrate (H3K36me3) Histone->JMJD2A Binds

Caption: Competitive inhibition of JMJD2A by this compound.

JMJD2A Signaling Pathway in Glioma

Recent studies have highlighted the role of JMJD2A in promoting cancer cell growth by activating the Akt-mTOR signaling pathway.[6][7] Overexpression of JMJD2A leads to the demethylation of histones at specific gene promoters, including that of phosphoinositide-dependent kinase-1 (PDK1), leading to its increased expression.[6][7] This, in turn, activates the Akt-mTOR cascade, a central regulator of cell proliferation, growth, and survival.

G JMJD2A JMJD2A PDK1_Gene PDK1 Gene JMJD2A->PDK1_Gene Demethylates Promoter PDK1 PDK1 PDK1_Gene->PDK1 Expression Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Protein Synthesis mTOR->Proliferation Promotes NOG This compound NOG->JMJD2A Inhibits

Caption: JMJD2A's role in the Akt-mTOR signaling pathway.

References

A Head-to-Head Comparison of N-Oxalylglycine and DMOG for In Vitro Hypoxia Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of in vitro hypoxia research, the chemical induction of a hypoxic state offers a convenient and reproducible alternative to traditional hypoxic chambers. Among the most widely used hypoxia mimetics are N-Oxalylglycine (NOG) and its cell-permeable derivative, Dimethyloxalylglycine (DMOG). Both compounds effectively stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen, by inhibiting prolyl hydroxylases (PHDs). This guide provides an objective comparison of NOG and DMOG, supported by experimental data, to aid researchers in selecting the optimal agent for their in vitro hypoxia studies.

Mechanism of Action: A Tale of a Pro-Drug and its Active Form

NOG and DMOG share a common mechanism of action centered on the inhibition of α-ketoglutarate-dependent dioxygenases, with PHDs being a key target. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for proteasomal degradation. Both NOG and the active form of DMOG act as competitive inhibitors of α-ketoglutarate, a crucial cofactor for PHD activity. This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of hypoxia-responsive genes.

The primary distinction between the two compounds lies in their cellular permeability. NOG, in its native form, exhibits poor cell membrane permeability.[1] In contrast, DMOG is a cell-permeable esterified pro-drug of NOG.[2][3] Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases to yield the active inhibitor, this compound.[2][3] This pro-drug strategy allows for the effective delivery of the active compound into the intracellular environment where it can exert its inhibitory effects on PHDs.

Quantitative Comparison of Efficacy

The efficacy of these compounds is ultimately determined by the intracellular concentration of NOG. Direct enzymatic assays have provided inhibitory concentration (IC50) values for NOG against different PHD isoforms.

CompoundTargetIC50 ValueReference
This compoundPHD12.1 µM[4]
This compoundPHD25.6 µM[4]
Dimethyloxalylglycine (DMOG)HIF-1α Stabilization (in cells)0.1 - 1 mM[5]

Note: The effective concentration of DMOG for HIF-1α stabilization in cell culture is significantly higher than the IC50 of NOG in enzymatic assays. This difference is attributed to factors such as cellular uptake, conversion of DMOG to NOG, and intracellular concentrations of the competitive substrate, α-ketoglutarate.

Off-Target Effects and Considerations

While both compounds are effective at stabilizing HIF-1α, it is crucial to consider their potential off-target effects. As competitive inhibitors of α-ketoglutarate, they can influence other α-ketoglutarate-dependent dioxygenases, such as Jumonji C-domain-containing histone demethylases (JmjC-KDMs).[4] Furthermore, studies have indicated that DMOG can have HIF-independent effects, notably on mitochondrial respiration.[6] This can lead to alterations in cellular metabolism that may not be solely attributable to the hypoxic response. Researchers should be mindful of these potential confounding factors when interpreting their results.

FeatureThis compound (NOG)Dimethyloxalylglycine (DMOG)
Primary Target Prolyl Hydroxylases (PHDs)Prolyl Hydroxylases (PHDs) (via conversion to NOG)
Other Known Targets Other α-ketoglutarate-dependent dioxygenases (e.g., JmjC-KDMs)[4]Other α-ketoglutarate-dependent dioxygenases, Mitochondrial respiration (HIF-independent)[6]
Considerations Poor cell permeability limits its use in intact cell culture.[1]Potential for off-target metabolic effects. Dose-dependent effects on cell proliferation and viability have been observed.[7]

Experimental Protocols

Inducing Chemical Hypoxia with DMOG

This protocol provides a general guideline for inducing chemical hypoxia in cultured cells using DMOG. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Dimethyloxalylglycine (DMOG)

  • Cell culture medium appropriate for the cell line

  • Sterile PBS

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • DMOG Preparation: Prepare a stock solution of DMOG in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. A typical working concentration range is 0.1 mM to 1 mM.[5]

  • Treatment: Remove the existing cell culture medium and replace it with the DMOG-containing medium.

  • Incubation: Incubate the cells for the desired duration. The time course of HIF-1α stabilization can vary, but significant levels are often observed between 4 and 24 hours of treatment.[7][8]

  • Cell Lysis and Protein Extraction: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. The stabilization of HIF-1α is transient, so rapid processing of samples is crucial.[9]

  • Western Blot Analysis: Analyze HIF-1α protein levels by Western blotting. It is recommended to use nuclear extracts for a more enriched HIF-1α signal.

Using this compound in In Vitro Assays

Due to its poor cell permeability, NOG is primarily used in cell-free enzymatic assays or with permeabilized cells.

For Enzymatic Assays:

NOG can be directly added to the reaction mixture containing the purified PHD enzyme, substrate (HIF-1α peptide), and co-factors (α-ketoglutarate, Fe(II), ascorbate) to determine its inhibitory activity.

For Permeabilized Cells:

Protocols using detergents like digitonin can be employed to permeabilize the cell membrane, allowing NOG to enter the cytoplasm and interact with intracellular targets. However, this approach can affect cellular integrity and may not be suitable for all experimental questions.

Visualizing the Molecular Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Chemical Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Hydroxylation α-KG α-KG α-KG->PHDs O2 O2 O2->PHDs VHL VHL Hydroxylated HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE Hypoxia Response Elements Nucleus->HRE Gene Transcription Gene Transcription HRE->Gene Transcription

Caption: HIF-1α regulation in normoxia and hypoxia.

Mechanism of Action cluster_prodrug Extracellular cluster_intracellular Intracellular DMOG DMOG (Cell-Permeable) DMOG_in DMOG DMOG->DMOG_in Cell Membrane Transport NOG This compound (Active Inhibitor) DMOG_in->NOG Esterases PHDs PHDs NOG->PHDs Inhibition HIF-1α Stabilization HIF-1α Stabilization

Caption: DMOG acts as a pro-drug for this compound.

Experimental Workflow Start Start: Cell Culture Treatment Treatment with NOG or DMOG Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Lysis Cell Lysis & Protein Extraction Incubation->Lysis Quantification Protein Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Western Blot Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection & Analysis Secondary_Ab->Detection

Caption: Workflow for assessing HIF-1α stabilization.

Conclusion: Making an Informed Choice

Both this compound and Dimethyloxalylglycine are valuable tools for inducing a hypoxic response in vitro. The choice between them largely depends on the specific experimental design.

  • DMOG is the preferred agent for studies involving intact cells due to its excellent cell permeability. Its ease of use and well-documented efficacy in stabilizing HIF-1α make it a staple in many laboratories. However, researchers must be cognizant of its potential off-target effects on cellular metabolism and control for them appropriately.

  • NOG is the ideal choice for cell-free enzymatic assays where direct inhibition of PHDs or other α-ketoglutarate-dependent enzymes is being investigated. Its use in intact cell culture is limited by its poor membrane permeability, though it can be employed with permeabilized cell systems.

By understanding the nuances of their mechanisms, efficacy, and potential for off-target effects, researchers can confidently select the appropriate compound to advance their in vitro hypoxia studies and contribute to the growing body of knowledge in this critical area of research.

References

Cross-Validation of N-Oxalylglycine Effects with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of N-Oxalylglycine (NOG), a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, with the genetic knockdown of key components of the Hypoxia-Inducible Factor (HIF) signaling pathway. By presenting side-by-side experimental data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for researchers investigating hypoxia signaling and developing novel therapeutics.

Introduction: Targeting the HIF Pathway

The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normal oxygen conditions (normoxia), the alpha subunits of HIF (HIF-α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, also known as Egl-9 family hypoxia-inducible factors (EGLN1, EGLN2, and EGLN3). This hydroxylation event marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. In hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a broad range of target genes involved in angiogenesis, erythropoiesis, and metabolism.

Two primary experimental approaches are employed to study and manipulate the HIF pathway: pharmacological inhibition of PHDs and genetic knockdown of pathway components. This compound (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG), are widely used small molecule inhibitors that mimic 2-oxoglutarate, a co-substrate for PHDs, thereby preventing HIF-α hydroxylation and leading to its stabilization.[1][2] Genetic techniques, such as siRNA or shRNA, allow for the specific knockdown of individual PHD isoforms (EGLN1, EGLN2, EGLN3) or the HIF-α subunits themselves (HIF1A, EPAS1/HIF2A), providing a more targeted approach to dissecting the pathway.

This guide directly compares these two methodologies, providing a framework for cross-validating experimental findings and understanding the nuances of pharmacological versus genetic manipulation of the HIF signaling cascade.

Comparative Data: this compound vs. Genetic Knockdown

The following tables summarize quantitative data from studies comparing the effects of NOG/DMOG treatment with the genetic knockdown of PHD/EGLN enzymes on HIF-α stabilization and target gene expression.

Table 1: Comparison of HIF-α Stabilization

InterventionTargetCell LineMethodOutcome: HIF-α Protein LevelReference
DMOG (1 mM)Pan-PHDHLMVECsWestern BlotMarked increase in HIF-2α[3]
PHD2 (EGLN1) siRNAEGLN1HLMVECsWestern BlotMarked increase in HIF-2α[3]
DMOG (1 mM)Pan-PHDIschemic Mouse Skeletal MuscleWestern Blot~5.5-fold increase in HIF-1α vs. control[4]
EGLN1 siRNAEGLN1Hep3BWestern BlotIncreased HIF-1α in normoxia and hypoxia[5]
EGLN1, EGLN2, EGLN3 siRNA (simultaneous)EGLN1/2/3C2Western BlotSimilar HIF-1α increase to EGLN1 siRNA alone[5]

Table 2: Comparison of HIF Target Gene Expression

InterventionTargetCell LineTarget GeneMethodOutcome: Fold Change in mRNA ExpressionReference
DMOG (1 mM)Pan-PHDHLMVECsMultiple HIF-2α targetsqPCRSignificant upregulation[3]
PHD2 (EGLN1) siRNAEGLN1HLMVECsMultiple HIF-2α targetsqPCRSignificant upregulation[3]
EGLN1 siRNAEGLN1C2PGK1RT-PCRFurther elevation in hypoxia[5]
HIF-1α KnockdownHIF1AWERI-Rb-1VEGF, GLUT1RT-PCRDownregulation under hypoxic conditions[6]
HIF-1α & EPAS1 KnockdownHIF1A, EPAS1Human CytotrophoblastsINHAqPCRRepression of hypoxia-induced upregulation[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within the HIF signaling pathway and the experimental approaches to its study is crucial for a comprehensive understanding.

HIF Signaling Pathway and Points of Intervention

The following diagram illustrates the canonical HIF-1α signaling pathway, highlighting the points of intervention for this compound and genetic knockdowns.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) cluster_knockdown Genetic Knockdown HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHD1/2/3 (EGLN1/2/3) O2 O2 O2->PHDs aKG α-KG aKG->PHDs NOG This compound NOG->PHDs Inhibits VHL pVHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization PHDs_inactive PHD1/2/3 (Inactive) HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (in DNA) HIF1_complex->HRE Binds Target_Genes Target Genes (e.g., VEGFA, GLUT1) HRE->Target_Genes Transcription siRNA_PHD siRNA/shRNA (EGLN1/2/3) siRNA_PHD->PHDs Knockdown siRNA_HIF siRNA/shRNA (HIF1A/EPAS1) siRNA_HIF->HIF1a_normoxia Knockdown siRNA_HIF->HIF1a_hypoxia Knockdown

Caption: HIF signaling pathway under normoxia and hypoxia, with intervention points for this compound and genetic knockdowns.

Experimental Workflow for Cross-Validation

The following diagram outlines a typical experimental workflow for comparing the effects of this compound with genetic knockdowns.

Experimental_Workflow cluster_interventions Experimental Groups cluster_assays Downstream Assays start Cell Culture control Control (Vehicle) start->control nog This compound Treatment start->nog sirna_phd siRNA Knockdown (PHD/EGLN) start->sirna_phd sirna_hif siRNA Knockdown (HIF-α) start->sirna_hif western Western Blot (HIF-α stabilization) control->western qpcr qPCR (Target gene expression) control->qpcr viability Cell Viability Assay (Phenotypic effect) control->viability nog->western nog->qpcr nog->viability sirna_phd->western sirna_phd->qpcr sirna_phd->viability sirna_hif->western sirna_hif->qpcr sirna_hif->viability data_analysis Data Analysis & Comparison western->data_analysis qpcr->data_analysis viability->data_analysis

Caption: A typical experimental workflow for the cross-validation of this compound and genetic knockdown effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Western Blot for HIF-1α Stabilization

Objective: To qualitatively and quantitatively assess the protein levels of HIF-1α following treatment with NOG/DMOG or genetic knockdown of PHD/EGLN.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells with NOG/DMOG or transfect with siRNA as per the experimental design. For hypoxic conditions, incubate cells in a hypoxic chamber (e.g., 1% O2).

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[8]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[5]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

qPCR for HIF Target Gene Expression

Objective: To quantify the mRNA expression levels of HIF target genes (e.g., VEGFA, GLUT1) in response to NOG/DMOG treatment or genetic knockdown.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat or transfect cells as described in the experimental design.

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the phenotypic consequences of HIF pathway modulation on cell proliferation and viability.

Materials (for MTT assay):

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Protocol (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of NOG/DMOG or perform genetic knockdowns.

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization and Measurement:

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Materials (for CellTiter-Glo® Luminescent Cell Viability Assay):

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol (CellTiter-Glo® Assay):

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.[3]

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measurement and Data Analysis:

    • Measure luminescence using a luminometer.

    • Calculate cell viability relative to the control group.

Discussion and Conclusion

The cross-validation of pharmacological and genetic approaches is a cornerstone of robust biological research. This guide demonstrates that both this compound (and its analog DMOG) and genetic knockdown of PHD/EGLN enzymes effectively stabilize HIF-α and upregulate its target genes.

NOG/DMOG, as pan-PHD inhibitors, offer a broad and acute method to induce the hypoxic response. This approach is advantageous for its ease of application and temporal control. However, the lack of specificity for individual PHD isoforms can sometimes complicate the interpretation of results, as each isoform may have distinct substrates and functions.

In contrast, genetic knockdowns provide a highly specific means to investigate the role of individual PHD enzymes or HIF-α subunits. This specificity is crucial for dissecting the precise contributions of each component to the overall hypoxic response. However, knockdown experiments can be more technically demanding and may be subject to off-target effects or compensatory mechanisms.

By employing both pharmacological and genetic tools in parallel, researchers can obtain a more complete and validated understanding of the HIF signaling pathway. The data and protocols presented in this guide are intended to facilitate such integrated experimental designs, ultimately advancing our knowledge of hypoxia-related diseases and the development of targeted therapies.

References

A Comparative Guide to N-Oxalylglycine and Other Hypoxia Mimetics for In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Oxalylglycine (NOG), a prolyl hydroxylase inhibitor, with other common chemical hypoxia mimetics. The following sections detail the mechanism of action, comparative efficacy in various cell lines, and experimental protocols to assess their effects, enabling informed decisions for designing and interpreting in vitro hypoxia studies.

Mechanism of Action: Inducing a Hypoxic State

Under normal oxygen levels (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in ubiquitination and subsequent proteasomal degradation. This compound and its more cell-permeable derivative, Dimethyloxalylglycine (DMOG), are competitive inhibitors of PHDs. By blocking PHD activity, they prevent HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes, such as Vascular Endothelial Growth Factor (VEGF).

Other chemical agents mimic hypoxia through different mechanisms. Cobalt chloride (CoCl₂) is believed to substitute for iron in the PHD active site, thereby inhibiting its function. Desferrioxamine (DFO) is an iron chelator that removes the ferrous iron essential for PHD activity.

Comparative Efficacy of Hypoxia Mimetics

The efficacy of NOG and its alternatives in stabilizing HIF-1α and inducing downstream gene expression can vary significantly between cell lines, and is dependent on the concentration and duration of treatment. The following tables summarize available data on their performance.

Note: The data presented below is compiled from various studies. Direct comparison should be made with caution due to differences in experimental conditions, including cell lines, concentrations, and treatment durations.

Table 1: In Vitro Efficacy of this compound (NOG) and its Prodrug (DMOG)

Cell LineCompoundConcentrationEffectReference
Human Müller CellsDMOG0.5 - 1 mMDose-dependent stabilization of HIF-1α and HIF-2α[1]
PC12 (Rat Pheochromocytoma)DMOG1 - 2 mMStabilization of HIF-1α[2]
Primary Rat NeuronsDMOG100 µMStabilization of HIF-1α[2]
Human Tendon Stem Cells (hTSCs)DMOG0.01 - 1 mMDose-dependent stabilization of HIF-1α and increased VEGF expression[3]
HCC-1569 (Human Breast Cancer)DMOG1 mMHIF-1α stabilization (dependent on MCT2 transporter expression)[4]
Adipose-derived Stem Cells (ASCs)DMOG100 - 500 µMIncreased VEGF secretion

Table 2: Comparative Efficacy of Different Hypoxia Mimetics on HIF-1α Stabilization

Cell LineCompoundConcentrationOutcomeReference
SGC-7901 & AGS (Gastric Cancer)CoCl₂100 µMMore stable HIF-1α expression compared to DMOG (300 µM)[5]
mCCD (Mouse Kidney Collecting Duct)CoCl₂100 µMSignificant stabilization of nuclear HIF-1α[5]
MO3.13 (Human Oligodendroglial)CoCl₂ or DFONot specifiedPreconditioning with CoCl₂ or DFO increased HIF-1α stabilization by LPS/LTA[6]
Human Müller CellsCoCl₂ / DFONot specifiedUsed as positive controls for HIF-1α stabilization[1]
PC12 (Rat Pheochromocytoma)CoCl₂0.5 - 1.0 mMDose- and time-dependent stabilization of HIF-1α[7]

Experimental Protocols

Assessment of HIF-1α Stabilization by Western Blot

This protocol outlines the general steps for detecting HIF-1α protein levels in cell lysates following treatment with hypoxia mimetics.

a. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of this compound, DMOG, CoCl₂, or DFO for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control group.

b. Protein Extraction:

  • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells directly on the plate with RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Quantification of VEGF Secretion by ELISA

This protocol provides a method to measure the amount of VEGF secreted into the cell culture medium.

a. Cell Culture and Treatment:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Replace the culture medium with fresh serum-free or low-serum medium.

  • Treat the cells with the hypoxia mimetics as described in the previous protocol.

b. Sample Collection:

  • At the end of the treatment period, collect the conditioned medium from each well.

  • Centrifuge the medium to remove any detached cells or debris.

  • Store the supernatant at -80°C until analysis.

c. ELISA Procedure:

  • Use a commercially available VEGF ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and samples to the wells of a microplate pre-coated with a VEGF capture antibody.

  • Incubate to allow VEGF to bind to the antibody.

  • Wash the wells to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the wells again.

  • Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway of this compound Action

Caption: NOG inhibits PHD, preventing HIF-1α degradation and promoting gene transcription.

Experimental Workflow for Assessing NOG Efficacy

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with NOG / Alternatives cell_culture->treatment harvest_lysates Harvest Cell Lysates treatment->harvest_lysates harvest_media Collect Conditioned Media treatment->harvest_media western_blot Western Blot for HIF-1α harvest_lysates->western_blot elisa ELISA for Secreted VEGF harvest_media->elisa data_analysis Data Analysis & Comparison western_blot->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the efficacy of this compound and its alternatives.

References

Unraveling the Metabolic consequences of N-Oxalylglycine Treatment: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic landscape in cells treated with N-Oxalylglycine (NOG) versus untreated cells. We present supporting, illustrative experimental data and detailed protocols to facilitate the understanding and replication of such studies.

This compound (NOG) is a structural analog of α-ketoglutarate that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] This inhibition has significant downstream effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen.[1][3] Furthermore, at higher intracellular concentrations, NOG and its cell-permeable prodrug, dimethyl-oxalylglycine (DMOG), can impact central carbon metabolism by inhibiting enzymes such as glutamate dehydrogenase (GDH), a key enzyme in glutaminolysis.[1][4] Understanding the comprehensive metabolic alterations induced by NOG is crucial for its application in various research contexts, from cancer biology to ischemia and inflammation studies.

This guide details the expected metabolic shifts in NOG-treated cells, provides a comprehensive experimental workflow for comparative metabolomics, and visualizes the key signaling pathway and experimental procedures.

Comparative Analysis of Intracellular Metabolite Levels

The following table summarizes hypothetical yet scientifically plausible quantitative data from a comparative metabolomics experiment. This data illustrates the expected changes in key metabolite concentrations in a cancer cell line following treatment with DMOG (which is intracellularly converted to NOG) compared to a vehicle control. The fold changes reflect the known inhibitory effects of NOG on α-ketoglutarate-dependent enzymes and glutaminolysis.

Table 1: Relative Abundance of Key Intracellular Metabolites in Cells Treated with DMOG (NOG precursor) vs. Control

Metabolite ClassMetabolite NameFold Change (Treated/Control)p-valuePutative Biological Rationale
TCA Cycle Intermediates α-Ketoglutarate1.85< 0.01Accumulation due to inhibition of α-KG dependent dioxygenases.
Succinate2.10< 0.01Inhibition of succinate-consuming α-KG dependent dioxygenases; potential off-target effects.
Fumarate1.50< 0.05Upstream accumulation from succinate.
Malate1.30< 0.05Upstream accumulation from fumarate.
Citrate0.70< 0.05Reduced entry of glutamine-derived carbon into the TCA cycle via reductive carboxylation.
Amino Acids Glutamate0.65< 0.01Reduced conversion from glutamine due to GDH inhibition.
Glutamine1.90< 0.01Accumulation due to decreased glutaminolysis.
Proline1.15n.s.Precursor for hydroxylation; minor changes expected.
Glycine1.10n.s.Component of NOG; no significant change expected in the free pool.
Glycolysis Intermediates Glucose-6-phosphate1.40< 0.05Upregulation of glycolysis as a compensatory energy production pathway (Warburg effect-like phenotype).
Fructose-1,6-bisphosphate1.60< 0.01Upregulation of glycolysis.
Lactate2.50< 0.001Increased anaerobic glycolysis due to HIF-1α stabilization and mitochondrial inhibition.
Nucleotide Precursors Ribose-5-phosphate1.75< 0.01Shunting of glucose into the pentose phosphate pathway to support nucleotide synthesis and redox balance.

This is a hypothetical dataset generated for illustrative purposes based on the known mechanism of action of this compound.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of metabolomics studies. Below is a comprehensive protocol for a comparative metabolomics experiment investigating the effects of this compound.

1. Cell Culture and Treatment

  • Cell Line: A human cancer cell line known to be sensitive to metabolic inhibitors (e.g., HeLa, HCT116).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with fresh medium containing either 1 mM DMOG (as the cell-permeable precursor to NOG) or a vehicle control (e.g., DMSO). Cells are incubated for 24 hours.

2. Metabolite Extraction

  • Quenching: The culture medium is rapidly aspirated, and the cells are washed once with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Lysis and Extraction: 1 mL of ice-cold 80% methanol is added to each well. The cells are scraped from the plate in the methanol solution.

  • Homogenization: The cell suspension is transferred to a microcentrifuge tube and vortexed for 1 minute.

  • Centrifugation: The tubes are centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube.

  • Drying: The supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator. The dried metabolite extract is stored at -80°C until analysis.

3. LC-MS/MS Analysis

  • Sample Reconstitution: The dried metabolite extract is reconstituted in a solution of 50% acetonitrile.

  • Chromatography: Metabolites are separated using a reverse-phase liquid chromatography (RPLC) system with a C18 column. A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used.

  • Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

  • Data Acquisition: Data is acquired in a data-dependent manner, with MS1 scans followed by MS2 fragmentation of the most abundant ions.

4. Data Processing and Analysis

  • Peak Picking and Alignment: Raw data files are processed using a software package such as XCMS or MetaboAnalyst for peak detection, alignment, and integration.

  • Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and retention time to a metabolite library, and confirmed by comparing their fragmentation patterns (MS2 spectra) with database entries.

  • Statistical Analysis: The integrated peak areas are normalized to an internal standard and cell number/protein content. Statistical significance between the treated and control groups is determined using a t-test or ANOVA, with correction for multiple comparisons (e.g., Benjamini-Hochberg).

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

G cluster_extracellular Extracellular cluster_intracellular Intracellular NOG This compound (DMOG as precursor) PHD Prolyl Hydroxylases (PHDs) NOG->PHD Inhibition aKG α-Ketoglutarate aKG->PHD Substrate HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Hydroxylation HIF1a_stabilized Stabilized HIF-1α VHL VHL-mediated Ubiquitination HIF1a_hydroxylated->VHL Nucleus Nucleus HIF1a_stabilized->Nucleus Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (HRE) Binding Nucleus->HRE GeneExpression Target Gene Expression (e.g., Glycolysis) HRE->GeneExpression

Caption: this compound's mechanism of action.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Cell Culture (Control vs. NOG Treatment) B 2. Quenching (Stop Metabolism) A->B C 3. Metabolite Extraction (e.g., 80% Methanol) B->C D 4. Sample Derivatization (Optional) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Picking, Alignment) E->F G 7. Metabolite Identification F->G H 8. Statistical Analysis (Fold Change, p-value) G->H I 9. Pathway Analysis H->I

Caption: Experimental workflow for comparative metabolomics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.